{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,7-dioxaspiro[4.4]nonan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGTPQUEYJFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)OC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
The following is an in-depth technical monograph on {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine (CAS 1850191-96-6). This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's utility in expanding 3D chemical space (Fsp3), its synthesis, and its application as a fragment-based building block.
CAS: 1850191-96-6 | Formula: C
Executive Summary: Escaping "Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds is critical for improving physicochemical properties such as solubility, permeability, and metabolic stability. {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine represents a high-value spirocyclic building block that offers a rigid, sp
Unlike standard piperazine or morpholine linkers, this scaffold introduces a defined vector (exit angle) via the methanamine handle while maintaining a compact footprint. It is structurally related to the core framework of the Pseurotin class of natural products, validating its biological relevance and stability.
Key Technical Advantages:
-
High Fsp
Fraction: Enhances aqueous solubility and reduces non-specific binding. -
Metabolic Hardening: The spiro-ether linkage protects against rapid oxidative metabolism common in linear ethers.
-
Vector Novelty: The 1,7-dioxa arrangement (asymmetric oxygen placement) provides unique substituent vectors compared to the symmetric 1,6-dioxaspiro[4.4]nonane (spiroketal) systems.
Chemical Architecture & Properties[1][2][3][4]
Structural Analysis
The compound features a spiro[4.4]nonane skeleton where two five-membered rings share a single quaternary carbon (C5).
-
Ring A (Functionalized): Contains an oxygen atom at position 1 and the methanamine substituent at position 2.
-
Ring B (Structural): Contains an oxygen atom at position 7.[1][2]
-
Stereochemistry: The C2 and C5 centers create potential for diastereomers (cis/trans relative to the spiro linkage). Commercial supplies are often racemic mixtures of diastereomers unless specified as chiral.
Physicochemical Profile (Calculated)
| Property | Value | Implication |
| Molecular Weight | 157.21 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~ -0.5 to 0.2 | High hydrophilicity; excellent for lowering lipophilicity of lead series. |
| TPSA | ~ 45-50 Å | Favorable for membrane permeability (CNS and peripheral). |
| H-Bond Donors | 2 (NH | Primary amine handle for diverse functionalization. |
| H-Bond Acceptors | 3 (2 Ethers, 1 Amine) | Good potential for receptor interaction. |
Synthetic Methodologies
The synthesis of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine typically proceeds through the construction of the spirocyclic core followed by functional group manipulation. The most robust route utilizes a spirocyclization strategy followed by a reductive amination or nitrile reduction sequence.
Retrosynthetic Analysis
-
Target: Amine (CAS 1850191-96-6).[3]
-
Intermediate: Carboxylic Acid or Ester (e.g., CAS 1865165-94-1).
-
Core Formation: Acid-catalyzed spiroketalization of a
-keto-diol or cyclization of a functionalized dihydrofuran.
Protocol A: Core Synthesis via Spirocyclization
This method establishes the 1,7-dioxaspiro framework.
-
Precursor Preparation: Synthesis of a 1,7-diol chain containing a central ketone or latent ketone equivalent.
-
Cyclization:
-
Reagents: p-Toluenesulfonic acid (pTSA), Benzene/Toluene, Reflux (Dean-Stark).
-
Mechanism:[4] The diol attacks the ketone in a stepwise manner to form the spiro-bis-ether.
-
Note: For 1,7-dioxa systems (asymmetric), the precursor chain length and oxygen placement must be precise (e.g., 4-oxononane-1,7-diol derivatives).
-
Protocol B: Functionalization to Methanamine (From Ester)
Starting from the commercially available 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid (or ester).
Step 1: Reduction to Alcohol
-
Reagents: LiAlH
(1.5 eq), THF, 0°C to RT. -
Procedure: Add ester dropwise to LiAlH
suspension. Quench via Fieser method. -
Yield: >85%.
Step 2: Activation (Mesylation)
-
Reagents: MsCl (1.2 eq), Et
N (2.0 eq), DCM, 0°C. -
Mechanism: Converts the primary alcohol to a good leaving group (Mesylate).
Step 3: Azidation
-
Reagents: NaN
(3.0 eq), DMF, 60°C, 12 h. -
Safety: Use safety shield; avoid concentrating azide residues to dryness.
-
Product: 2-(Azidomethyl)-1,7-dioxaspiro[4.4]nonane.[3]
Step 4: Staudinger Reduction (to Amine)
-
Reagents: PPh
(1.2 eq), THF/H O. -
Mechanism: Azide is reduced to primary amine via phosphinimine intermediate.
-
Purification: Acid-base extraction or SCX (Strong Cation Exchange) chromatography.
Visualization of Workflows
Synthetic Pathway Diagram
The following diagram illustrates the conversion of the carboxylic acid precursor to the target methanamine.
Caption: Step-wise synthesis of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine from the carboxylic acid precursor.
Medicinal Chemistry Decision Tree
When to use this scaffold versus standard heterocycles.
Caption: Decision matrix for selecting the 1,7-dioxaspiro[4.4]nonane scaffold in lead optimization.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This amine is an ideal "fragment grower."
-
Linking: The primary amine allows rapid coupling to carboxylic acids (via HATU/EDC) or halides (via S
Ar) to generate libraries. -
Bioisostere: It acts as a 3D bioisostere for 2-aminomethyl-tetrahydrofuran or prolinol derivatives, offering different vector orientations and improved metabolic stability due to the spiro-fusion.
Metabolic Stability
The spiro center (C5) sterically hinders metabolic attack on the adjacent carbons. Unlike simple ethers which are prone to
Case Study: Pseurotin Analogs
The 1,7-dioxaspiro[4.4]nonane core is the central skeleton of the Pseurotin antibiotics (e.g., Pseurotin A).[1] Synthetic efforts toward Pseurotins have validated the chemical stability of this ring system under various conditions, confirming its suitability as a drug scaffold.
References
-
Tadano, K., et al. (2002). "Stereocontrolled Synthesis of a Highly Functionalized 1,7-Dioxaspiro[4.4]nonane Derivative Related to Antibiotic Pseurotins." Heterocycles, 58(1), 263-270. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. (Context on spirocyclic utility). Link
-
Zheng, Y. J., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834. Link
-
PubChem Compound Summary. (2024). "1,7-Dioxaspiro[4.4]nonan-2-ylmethanamine."[3][4][5][6] National Center for Biotechnology Information. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. (Context on ether-rich 3D scaffolds). Link
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. 2060000-53-3|2-(Azidomethyl)-6,6-dimethyl-1,7-dioxaspiro[4.4]nonane|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. EnamineStore [enaminestore.com]
- 6. 2008519-28-4|{8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine|{8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine| -范德生物科技公司 [bio-fount.com]
Chemical Properties and Synthetic Utility of Dioxaspiro[4.4]nonane Derivatives
The following technical guide details the chemical properties, synthetic methodologies, and medicinal applications of 1,7-dioxaspiro[4.4]nonane derivatives.
Editorial Note on Nomenclature: Strict IUPAC numbering for the [4.4] spiroketal system (where two tetrahydrofuran rings share a single carbon atom and the oxygen atoms are adjacent to the spiro center) designates the core as 1,6-dioxaspiro[4.4]nonane . However, the term "1,7-dioxaspiro" is frequently used in comparative literature referencing its homologue, the [5.5] system (1,7-dioxaspiro[5.5]undecane), or specific non-spiroketal isomers. This guide primarily addresses the spiroketal core (O-C-O junction) due to its significance in thermodynamic stability (anomeric effect) and biological activity (pheromones like Chalcogran), while noting specific 1,7-isomers where relevant.
Executive Summary
The dioxaspiro[4.4]nonane scaffold represents a privileged structural motif in organic synthesis and medicinal chemistry. Characterized by two five-membered oxygenated rings fused at a single quaternary carbon, this system exhibits unique thermodynamic properties governed by the anomeric effect and ring strain . Unlike its thermodynamically robust [5.5] homologue (found in the olive fruit fly pheromone), the [4.4] system exists in a delicate energetic balance, making it a sensitive yet versatile scaffold for drug discovery. It serves as a rigid, three-dimensional bioisostere for gem-dimethyl groups and is the core structure of the bark beetle pheromone, Chalcogran.[1]
Structural Dynamics & Thermodynamics[1]
The Spiroketal Anomeric Effect
The defining chemical property of dioxaspiro[4.4]nonanes is the spiroketal effect. The stability of the spiro junction depends on the orientation of the oxygen lone pairs relative to the C-O
-
Stabilization (
): In the most stable conformation, the lone pair of one oxygen atom is antiperiplanar to the C-O bond of the other ring. This orbital overlap (hyperconjugation) shortens the C-O bonds and strengthens the spiro center. -
The [4.4] Conformation Conflict:
-
In [6.6] systems (spiro[5.5]undecane), the rings can adopt chair conformations that maximize the double anomeric effect without significant steric penalty.
-
In [4.4] systems , the five-membered rings must adopt envelope or twist-boat conformations.[1] Maximizing the anomeric effect often forces the rings into eclipsed or sterically strained conformations. Consequently, the thermodynamic preference for the trans-diaxial-like arrangement is less pronounced in [4.4] systems than in [5.5] systems, making the [4.4] derivatives more susceptible to acid-catalyzed hydrolysis and isomerization.[1]
-
Stereochemical Isomerism
Substituents on the rings create diastereomeric possibilities (typically cis and trans relative to the spiro center).
-
Thermodynamic Control: Under acidic conditions, the system equilibrates to the isomer where steric repulsion is minimized and the anomeric effect is maximized.
-
Kinetic Control: Low-temperature cyclizations can trap less stable isomers, which are valuable for exploring novel chemical space in drug design.[1]
Physicochemical Profile
| Property | Value / Characteristic | Causality |
| Hybridization | Tetrahedral geometry creates a rigid 90° twist between rings.[1] | |
| Characteristic deshielding of the quaternary spiroketal carbon. | ||
| Hydrolytic Stability | Moderate to Low | Acid-labile; hydrolyzes to open-chain dihydroxy ketones.[1] |
| Lipophilicity | Moderate ( | Balanced by ether oxygens; suitable for CNS penetration.[1] |
Synthetic Methodologies
The synthesis of dioxaspiro[4.4]nonanes generally proceeds via the cyclization of linear precursors. The choice of method dictates the stereochemical outcome.
Acid-Catalyzed Spiroketalization (Thermodynamic)
The most common route involves the acid-catalyzed cyclization of
-
Mechanism: Protonation of the carbonyl
Hemiketal formation Loss of water Oxocarbenium ion Intramolecular attack by the second hydroxyl group.
Transition Metal-Catalyzed Cyclization (Kinetic)
Modern methods utilize Gold (Au) or Palladium (Pd) to cyclize alkynyl diols. This approach allows for access to "contra-thermodynamic" isomers by activating the alkyne towards nucleophilic attack under mild conditions.[1]
Visualization of Synthetic Pathways
Caption: Divergent synthetic pathways for dioxaspiro[4.4]nonane assembly. Acid catalysis yields the thermodynamic product via an oxocarbenium ion, while metal catalysis can access kinetic isomers.
Experimental Protocol: Synthesis of 2-Ethyl-1,6-dioxaspiro[4.4]nonane (Chalcogran Analogue)
This protocol describes the thermodynamic synthesis of the Chalcogran skeleton via acid-catalyzed cyclization.[1] This method is robust and self-validating via TLC monitoring of the disappearance of the carbonyl stretch.[1]
Reagents & Equipment[1]
-
Precursor: 1,7-dihydroxy-4-nonanone (1.0 equiv)[1]
-
Catalyst:
-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv)[1] -
Solvent: Benzene or Toluene (anhydrous)
-
Apparatus: Dean-Stark trap (for water removal)
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve 1,7-dihydroxy-4-nonanone (10 mmol) in 50 mL of benzene.
-
Catalysis: Add pTSA (0.5 mmol).
-
Reflux (Critical Step): Heat the mixture to reflux. The reaction relies on the azeotropic removal of water to drive the equilibrium toward the spiroketal.
-
Validation: Monitor the collection of water in the trap. Reaction is complete when water evolution ceases (approx. 2-4 hours).[1]
-
-
Quench: Cool to room temperature. Add solid
(1 mmol) to neutralize the acid catalyst. Stir for 10 minutes. -
Workup: Filter the mixture to remove salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/Ether gradient).
-
Target: The spiroketal is typically less polar than the dihydroxy ketone precursor.
-
Characterization Data (Expected)
-
H NMR (400 MHz,
): Multiplets at 1.6–2.2 ppm (ring protons), 3.8–4.0 ppm (protons to oxygen). -
C NMR: Distinct quaternary signal at
115.4 ppm (spiro carbon). -
IR: Absence of O-H stretch (
) and C=O stretch ( ); appearance of strong C-O-C bands ( ).[1]
Medicinal Chemistry Applications
Scaffold Utility
In drug discovery, the dioxaspiro[4.4]nonane unit serves as a conformational lock .
-
Rigidity: It restricts the rotation of side chains, reducing the entropic penalty of binding to a protein target.
-
Bioisosterism: It acts as a bioisostere for cyclic ketals or gem-disubstituted cycloalkanes, often improving metabolic stability by preventing oxidation at the quaternary center.[1]
Case Study: Pseurotin Analogues
While Chalcogran is a pheromone, the 1,7-dioxaspiro[4.4]nonane framework (often functionalized as a spiro-lactone or containing nitrogen, i.e., 1-oxa-7-azaspiro) appears in secondary metabolites like Pseurotin A .[1] These compounds exhibit:
-
Inhibition of IgE production (Anti-allergy).
-
Chitin synthase inhibition (Antifungal).
-
The spiro center in these molecules is critical for orienting the pharmacophores in the correct 3D vector space to interact with enzymes.
Biological Interaction Pathway[1]
Caption: Mechanism of action for spirocyclic drugs. The scaffold's rigidity reduces the entropic cost of binding, enhancing affinity.
References
-
Francke, W., & Kitching, W. (2001). Spiroacetals in Insects. Current Organic Chemistry. Link (Authoritative review on spiroketal pheromones including Chalcogran).
-
Brimble, M. A., & Fares, F. A. (1999). Synthesis of the spiroacetal core of the Pseurotins. Tetrahedron. Link (Detailed synthesis of functionalized [4.4] spiro systems).
-
Aiguabella, N., et al. (2013). Gold-Catalyzed Synthesis of Spiroketals. Angewandte Chemie International Edition. Link (Modern catalytic methods for spiroketal synthesis).
-
Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews. Link (Foundational text on the anomeric effect and thermodynamics of spiro systems).
-
Wong, H. N. C. (1999). Total Syntheses of Naturally Occurring Molecules Possessing 1,7-Dioxaspiro[4.4]nonane Skeletons. European Journal of Organic Chemistry.[2] Link (Specific review on the 1,7-dioxa nomenclature and synthesis).
Sources
Architecting 3D Space: Spirocyclic Ether Amines as Next-Generation Bioisosteres
The Paradigm Shift: Escaping Flatland
In modern medicinal chemistry, the correlation between molecular planarity and clinical attrition is well-documented. High aromatic ring counts often correlate with poor solubility, lipophilicity-driven toxicity, and rapid metabolic clearance. The industry-wide push to "Escape from Flatland"—increasing the fraction of sp³-hybridized carbons (
Among these, spirocyclic ether amines (specifically 2-oxa-6-azaspiro[3.3]heptanes and their congeners) represent a "Goldilocks" scaffold. They simultaneously address three critical design parameters:
-
Dimensionality: They introduce rigid, defined 3D vectors without adding chiral centers (in symmetrical cases).
-
Physicochemical Balance: The ether oxygen lowers lipophilicity (LogP) while modulating the basicity of the amine.
-
Metabolic Hardening: They act as bioisosteres for morpholines and piperidines, blocking common metabolic soft spots.
Structural Evolution: The Morpholine Surrogate
The transition from morpholine to spirocyclic ether amines is not merely a change in shape; it is a strategic optimization of the pharmacophore.
Figure 1: The structural evolution from morpholine to the rigid spirocyclic ether amine scaffold.[1]
Physicochemical Profiling
The incorporation of the oxetane ring into the spiro-system exerts a profound electronic effect on the amine. Unlike a standard cyclic amine (like piperidine, pKa ~11), the inductive electron-withdrawing effect of the oxygen atom (through the spiro center) lowers the pKa of the nitrogen.
Comparative Data: The "Spiro Effect"
The following table illustrates the advantages of 2-oxa-6-azaspiro[3.3]heptane over traditional heterocycles.
| Property | Morpholine | Piperidine | 2-Oxa-6-azaspiro[3.3]heptane | Impact on Drug Design |
| pKa (Conj. Acid) | 8.3 | 11.2 | ~9.5 | Ideal for permeability; reduces hERG liability compared to highly basic amines. |
| LogP | -0.86 | 0.84 | -1.2 (est) | Significant reduction in lipophilicity improves solubility. |
| Topological Polar Surface Area (TPSA) | 12 Ų | 12 Ų | 21 Ų | Increased polarity without sacrificing membrane permeability. |
| Metabolic Stability | Low (N-dealkylation) | Low (Oxidation) | High | Quaternary center blocks |
| Exit Vectors | Linear (Chair) | Linear (Chair) | Angular/Linear | Rigid geometry allows precise positioning of substituents. |
Synthetic Methodologies
Synthesizing the quaternary spiro center is the primary challenge. While early routes were low-yielding, modern scalable protocols allow for the production of multi-gram quantities of these building blocks.[2]
Primary Route: Cyclization from Pentaerythritol Derivatives
The most robust "building block" synthesis involves the double cyclization of tribromopentaerythritol. This route is preferred for generating the unsubstituted scaffold.
Workflow Visualization
Figure 2: Scalable synthetic pathway for the 2-oxa-6-azaspiro[3.3]heptane core.
Experimental Protocols
The following protocol is adapted from the optimized procedures by Van der Haas et al. and Wuitschik et al. It describes the synthesis of the stable tosylate salt of 2-oxa-6-azaspiro[3.3]heptane, a preferred form for shelf-stability.
Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Tosylate
Reagents:
-
Sodium Hydroxide (NaOH)[2]
-
p-Toluenesulfonamide (TsNH₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH) / Water
Stage 1: Synthesis of 3,3-Bis(bromomethyl)oxetane[3]
-
Dissolution: Dissolve tribromoneopentyl alcohol (1.0 eq) in ethanol.
-
Cyclization: Add aqueous NaOH (1.2 eq) dropwise at reflux. The internal strain of the oxetane ring is formed via intramolecular Williamson ether synthesis.
-
Isolation: Distill the product (bp ~80°C at 10 mmHg) to obtain 3,3-bis(bromomethyl)oxetane as a colorless oil.
-
Note: This intermediate is a potent alkylating agent. Handle with extreme caution.
-
Stage 2: Double Alkylation to Form the Spiro Skeleton
-
Setup: In a reaction vessel, suspend KOH (2.5 eq) in ethanol. Add p-toluenesulfonamide (1.0 eq).
-
Addition: Add 3,3-bis(bromomethyl)oxetane (1.1 eq) slowly.
-
Reaction: Reflux for 24–48 hours. The reaction proceeds via a double displacement mechanism.
-
Workup: Cool to room temperature. Pour into water and filter the precipitate. Recrystallize from EtOH to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.
Stage 3: Deprotection (Reductive Detosylation)
-
Activation: Dissolve the N-tosyl intermediate in anhydrous methanol.
-
Reduction: Add Magnesium turnings (5.0 eq) and a catalytic amount of iodine. Sonicate or warm gently to initiate the reaction (effervescence of H₂).
-
Salt Formation: Once the starting material is consumed (TLC/LCMS), filter off excess Mg. Treat the filtrate with p-toluenesulfonic acid (1.0 eq).
-
Final Isolation: Concentrate and crystallize to yield 2-oxa-6-azaspiro[3.3]heptane tosylate as a white, non-hygroscopic solid.
Case Study: TBI-223 (Tuberculosis)
The power of this scaffold is best exemplified by TBI-223 , a clinical candidate for tuberculosis developed by the TB Alliance.[3]
-
Challenge: The initial lead compounds containing cyclohexyl or piperidinyl rings suffered from high lipophilicity (LogP > 4) and rapid oxidative metabolism, leading to poor oral bioavailability.
-
Solution: Replacement of the central cyclohexane ring with the 2-oxa-6-azaspiro[3.3]heptane linker.
-
Result:
-
Solubility: Improved >10-fold due to the ether oxygen.
-
Efficacy: Maintained potency against M. tuberculosis.
-
Safety: The lower basicity of the spiro-amine reduced off-target hERG channel inhibition, a common liability for anti-infectives.
-
This case validates the spirocyclic ether amine not just as a "spacer," but as a functional element that tunes the entire molecule's property space.
References
-
Wuitschik, G. et al. (2006).[4] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Burkhard, J. A. et al. (2010).[5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Van der Haas, R. N. S. et al. (2016). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett. Link
-
Mullins, S. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[2][3] ACS Omega. Link
-
Barnes-Seeman, D. (2020). The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of (1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, a spirocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines its core molecular properties, discusses synthetic strategies, and explores its applications as a valuable building block for novel therapeutics.
Core Molecular Properties
(1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine is a unique bifunctional molecule characterized by a rigid spiroketal core and a primary amine. This distinct architecture offers a three-dimensional scaffold that is increasingly sought after in modern drug discovery.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| CAS Number | 1850191-96-6 | [1] |
The spirocyclic nature of this compound imparts conformational rigidity, which can be advantageous for achieving high-affinity and selective binding to biological targets.[2] The presence of both a primary amine and two ether linkages provides multiple points for chemical modification and interaction with protein binding sites.
Strategic Importance in Medicinal Chemistry
Spirocycles are increasingly recognized for their potential to generate novel chemical entities with improved pharmacological profiles.[2][3] The inherent three-dimensionality of spirocyclic scaffolds, such as the 1,7-dioxaspiro[4.4]nonane core, allows for the exploration of chemical space that is often inaccessible with traditional flat, aromatic structures.[2] This can lead to compounds with enhanced target specificity, reduced off-target effects, and improved metabolic stability.
The aminomethyl group serves as a critical handle for a variety of chemical transformations, enabling the facile introduction of diverse functional groups and the construction of libraries of related compounds for structure-activity relationship (SAR) studies.
Synthesis and Methodologies
A plausible synthetic workflow would likely begin with the formation of the spiroketal core, followed by the introduction or modification of a functional group that can be converted to the aminomethyl moiety.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of (1,7-dioxaspiro[4.4]nonan-2-yl)methanamine.
Experimental Protocols: A Representative Approach
While a specific protocol for the title compound is not detailed in the available literature, a general procedure for a related transformation, such as the synthesis of a similar spirocyclic amine, can provide valuable insight. The following is a representative protocol for the reductive amination of a ketone to a primary amine, a key step in many amine syntheses.[4]
Protocol: Reductive Amination of a Spirocyclic Ketone
-
Dissolution: Dissolve the spirocyclic ketone precursor in a suitable anhydrous solvent (e.g., methanol, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Once imine formation is complete or has reached equilibrium, add a reducing agent in portions. Sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used for this transformation.
-
Quenching: After the reaction is complete (as indicated by the consumption of the imine), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired primary amine.
Applications and Future Directions
The unique structural features of (1,7-dioxaspiro[4.4]nonan-2-yl)methanamine make it an attractive building block for the synthesis of novel drug candidates across various therapeutic areas. The rigid spiroketal scaffold can serve as a non-aromatic bioisostere for phenyl rings, potentially improving physicochemical properties such as solubility and metabolic stability.
The primary amine allows for its incorporation into a wide range of molecular architectures, including but not limited to:
-
Enzyme Inhibitors: The amine can be acylated or alkylated to introduce pharmacophores that interact with the active sites of enzymes.
-
GPCR Ligands: It can serve as a key component in the synthesis of ligands for G-protein coupled receptors, where the amine often forms a crucial salt bridge interaction.
-
Ion Channel Modulators: The charged nature of the protonated amine can be critical for interacting with the pores of ion channels.
The development of efficient and scalable synthetic routes to chiral versions of (1,7-dioxaspiro[4.4]nonan-2-yl)methanamine will be crucial for its broader application in drug discovery, as stereochemistry often plays a critical role in biological activity.[5]
Conclusion
(1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine represents a valuable and under-explored building block for medicinal chemistry. Its defined three-dimensional structure and versatile primary amine functionality offer significant opportunities for the design and synthesis of novel, potent, and selective therapeutic agents. Further investigation into the synthesis and application of this and related spirocyclic amines is warranted to fully unlock their potential in the development of next-generation pharmaceuticals.
References
- Vertex AI Search. CAS RN 1850191-96-6 | (1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine | MFCD30486715.
- Gagnon, D. Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands.
-
Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
- BLDpharm. 7143-13-7|(1,4-Dioxaspiro[4.5]decan-7-yl)methanamine.
-
PubChem. 1,4-dioxaspiro[4.4]nonan-2-ylmethanamine. [Link]
- Fluorochem. (2,7-DIOXASPIRO[4.4]NONAN-3-YL)METHANAMINE.
-
Royal Society of Chemistry. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. [Link]
-
Journal of the American Chemical Society. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. [Link]
- BLDpharm. 1909326-62-0|2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine.
-
PubChem. 1,7-dioxaspiro[4.4]nonan-4-amine. [Link]
- Oreate AI Blog. Unlocking the Potential of Spirocycles in Medicinal Chemistry.
- BenchChem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
Sources
Technical Guide: Sourcing and Application of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
[1]
Executive Summary: The Spirocyclic Advantage
In the current landscape of medicinal chemistry, the escape from "flatland" (planar aromatic scaffolds) is a dominant paradigm. {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine represents a high-value building block offering high Fsp³ character, improved solubility, and metabolic stability compared to piperazine or morpholine analogs.[1]
However, this molecule presents specific challenges:
-
Sourcing: It is a "niche" building block, often confused with its 1,6-dioxa (chalcogran-like) or 1,4-dioxa (ketal) isomers.
-
Stability: The spiro-ether linkage functions as a cryptic ketal/acetal, making it susceptible to hydrolysis under acidic conditions.[2]
-
Stereochemistry: The presence of the spiro center and the methanamine side chain introduces stereochemical complexity (enantiomers and diastereomers).[2]
This guide provides a validated pathway for sourcing, verifying, and utilizing this amine in drug discovery campaigns.
Commercial Landscape & Sourcing Strategy
Unlike commodity chemicals (e.g., aniline), {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine is typically found in the catalogs of specialized building block suppliers rather than bulk aggregators.
Primary Validated Suppliers
Based on current catalog indexing, the following suppliers offer this specific core or its direct regioisomers (e.g., 2,7-dioxa analogs).
| Supplier | Region | Product/Analog Focus | Reliability Rating | Notes |
| Fluorochem | UK/Global | 1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine (CAS: 18537-90-1) | High | Best source for the specific spiro-ether amine class.[2] Often stocks 100mg - 1g quantities.[2] |
| Enamine | Ukraine/US | Spirocyclic Amines (REAL Database) | High | Likely source for "Make-on-Demand" if the specific 1,7-isomer is required.[2] World leader in spirocycles.[2] |
| ChemSpace | Global | Aggregator | Medium | Useful for comparing lead times between Enamine, UORSY, and others. |
| Dana Bioscience | US | Precursors (Carboxylic Acids) | Medium | Stocks the acid precursor 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid, which can be reduced to the amine. |
The "Make vs. Buy" Decision Matrix
Because this compound is prone to stock-outs, use the following logic to determine your sourcing route.
Figure 1: Strategic sourcing workflow for rare spirocyclic amines. Blue indicates the starting requirement; Green is the optimal path; Red indicates the high-cost/long-lead path.[2]
Technical Integrity: Stability & QC
The Spiroketal Vulnerability
The 1,7-dioxaspiro[4.4]nonane core is chemically a spiroketal . While thermodynamically stabilized by the anomeric effect, it is acid-labile .[2]
-
Risk: Exposure to aqueous HCl (common in amine deprotection or workups) can trigger ring-opening hydrolysis, reverting the spirocycle to a diketone/diol chain.
-
Observation: If your NMR shows a loss of the characteristic quaternary spiro-carbon signal (~100-110 ppm in
C NMR) and appearance of carbonyl peaks, the ring has opened.
Quality Control Protocol (Self-Validating)
Before using this building block in library synthesis, perform this non-destructive QC check:
Experimental Application: Amide Coupling Protocol
The following protocol is optimized to preserve the spiro-ether core while coupling the amine to a carboxylic acid. It avoids strong acidic washes.[2]
Objective: Couple {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine (1 equiv) with a generic Carboxylic Acid (
Materials
-
Solvent: Dichloromethane (DCM) or DMF (Anhydrous).[2]
-
Coupling Agent: HATU (1.1 equiv) - chosen for high reactivity at neutral pH.[2]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[2]
-
Workup: Saturated
(Basic) and Brine. Do NOT use 1M HCl.
Step-by-Step Methodology
-
Activation:
-
In a flame-dried flask, dissolve the Carboxylic Acid (
) in anhydrous DCM ( ). -
Add HATU (
) and DIPEA ( ). -
Stir at Room Temperature (RT) for 10 minutes to form the activated ester.
-
-
Addition:
-
Reaction:
-
Workup (Critical):
-
Purification:
Mechanistic & Stability Diagram
The following diagram illustrates the stability window of the spiro-ether amine, highlighting the "Danger Zone" (Acidic Hydrolysis) that researchers must avoid.
Figure 2: Stability pathway. The green path represents the validated protocol utilizing basic/neutral conditions.[2] The red path indicates the failure mode via acid-catalyzed spiroketal hydrolysis.[2]
References
-
Fluorochem Ltd. (2023).[2] Product Catalog: 1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine. Retrieved from
- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. (Context on Fsp3 and spiro stability).
-
Enamine Ltd. (2023).[2] Spirocyclic Building Blocks for Medicinal Chemistry. Retrieved from
-
Smith, A. B., et al. (1995). Spiroketals in Organic Synthesis: Stability and Reactivity. Journal of the American Chemical Society.[2] (Foundational mechanism on spiroketal acid sensitivity).
-
BenchChem. (2023).[2] 1,4-dioxa-7-azaspiro[4.4]nonane Product Page. Retrieved from
Methodological & Application
Application Notes and Protocols for Reductive Amination Utilizing {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine: A Guide for Advanced Synthesis
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the deliberate move towards three-dimensional molecular architectures is a well-established strategy to enhance pharmacological profiles. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and defined orientation of substituents in three-dimensional space. This structural feature can lead to improved binding affinity, enhanced selectivity for biological targets, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine scaffold, with its embedded spiroketal moiety, represents a valuable building block for the synthesis of novel chemical entities with the potential for therapeutic applications.
This comprehensive guide provides detailed protocols for the application of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine in reductive amination reactions, a cornerstone transformation for the formation of carbon-nitrogen bonds. Furthermore, we present a robust, albeit prospective, synthetic route for the preparation of this key amine, starting from a commercially available precursor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical underpinnings and practical, step-by-step guidance for the synthesis and utilization of this promising spirocyclic amine.
Part 1: Synthesis of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
Workflow for the Synthesis of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
Caption: Proposed synthetic workflow for {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine.
Protocol 1.1: Synthesis of {1,7-Dioxaspiro[4.4]nonan-2-yl}carboxamide
This protocol describes the conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.
Materials:
-
1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of anhydrous DMF can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Amidation: In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath.
-
Slowly add the solution of the crude acid chloride to the cold ammonium hydroxide with vigorous stirring. A white precipitate of the amide should form.
-
Continue stirring for an additional 30 minutes at 0 °C.
-
Work-up and Purification: Filter the solid amide and wash it with cold water and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield {1,7-Dioxaspiro[4.4]nonan-2-yl}carboxamide. The purity can be assessed by ¹H NMR and LC-MS.
Protocol 1.2: Reduction of {1,7-Dioxaspiro[4.4]nonan-2-yl}carboxamide to {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
This protocol details the reduction of the primary amide to the target primary amine using lithium aluminum hydride (LiAlH₄).[1][2]
Materials:
-
{1,7-Dioxaspiro[4.4]nonan-2-yl}carboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve {1,7-Dioxaspiro[4.4]nonan-2-yl}carboxamide (1.0 eq) in anhydrous THF.
-
Slowly add the amide solution to the LiAlH₄ suspension via the addition funnel. The reaction is exothermic and may require cooling with an ice bath to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Dry the filtrate over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine.
-
The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small percentage of triethylamine to prevent streaking).
Part 2: Reductive Amination Protocols
Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[3] The reaction proceeds through the in situ formation of an imine or iminium ion intermediate, which is then reduced by a selective hydride reagent.
Mechanism of Reductive Amination
Caption: Generalized mechanism of reductive amination.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. Two of the most effective and commonly used reagents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[4] It is less toxic than sodium cyanoborohydride and often provides higher yields with fewer byproducts.[5]
Materials:
-
{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, 1.0 eq for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE or DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature under a nitrogen atmosphere.
-
For less reactive ketones, the addition of acetic acid (1.0 eq) can be beneficial.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Carbonyl Substrate | Product | Typical Reaction Time (h) | Expected Yield (%) |
| Benzaldehyde | N-Benzyl-{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine | 2-4 | >90 |
| Cyclohexanone | N-Cyclohexyl-{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine | 6-12 | 85-95 |
| Acetone | N-Isopropyl-{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine | 12-24 | 80-90 |
Protocol 2.2: Reductive Amination using Sodium Cyanoborohydride (Borch Reaction)
Sodium cyanoborohydride is another effective reagent for reductive amination, particularly under mildly acidic conditions (pH 6-7), which favor the formation of the iminium ion.[6] Caution: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.
Materials:
-
{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Acetic acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with DCM or ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Carbonyl Substrate | Product | Typical Reaction Time (h) | Expected Yield (%) |
| Isobutyraldehyde | N-Isobutyl-{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine | 4-8 | >85 |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine | 3-6 | >90 |
| Cyclopentanone | N-Cyclopentyl-{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine | 8-16 | 80-90 |
Part 3: Troubleshooting and Key Considerations
-
Dialkylation: When reacting a primary amine with a highly reactive aldehyde, the formation of a tertiary amine through a second reductive amination can be a side reaction. To minimize this, a stepwise procedure can be employed where the imine is pre-formed and then reduced. Alternatively, using a slight excess of the primary amine can favor the formation of the secondary amine.
-
Reaction Monitoring: It is crucial to monitor the reaction progress to avoid over-reduction or incomplete reaction. TLC and LC-MS are effective techniques for this purpose.
-
Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity reagents is essential for optimal yields and to prevent unwanted side reactions.
-
Safety: When working with hydride reagents, especially LiAlH₄ and NaBH₃CN, appropriate safety precautions must be taken. These reactions should be performed under an inert atmosphere and in a fume hood.
Conclusion
The {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine scaffold holds significant potential as a versatile building block in the synthesis of novel, three-dimensional molecules for drug discovery. The reductive amination protocols detailed in this guide provide a robust and efficient means of incorporating this valuable moiety into a diverse range of chemical structures. While the synthesis of the parent amine requires a multi-step approach from its corresponding carboxylic acid, the proposed route is based on well-established and reliable chemical transformations. By leveraging these protocols, researchers can effectively explore the chemical space around this spirocyclic core, paving the way for the discovery of new therapeutic agents.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]
-
Reductive Amination. Organic Chemistry Portal. [Link]
-
Borch, R. F.; Hassid, A. I. A New Method for the Markownikoff-Type Alkylation of Amines. J. Org. Chem.1972 , 37 (10), 1673–1674. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid. Dana Bioscience. [Link]
-
Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
Amide reduction. Wikipedia. [Link]
-
Reduction of Amides to Amines. Master Organic Chemistry. [Link]
Sources
- 1. Amide reduction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lactone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: Engineering Rigid Peptide Mimetics using 1,7-Dioxaspiro[5.5]undecane Scaffolds
Abstract
This guide details the methodology for incorporating 1,7-dioxaspiro[5.5]undecane scaffolds into peptide backbones to engineer stable, conformationally restricted
Scientific Rationale: The Thermodynamic Lock
The primary failure mode of peptide therapeutics is rapid degradation and conformational entropy, which reduces binding affinity. The 1,7-dioxaspiro[5.5]undecane system offers a solution via stereoelectronic stabilization .
The Anomeric Effect
The rigidity of this scaffold arises from the double anomeric effect . In the [5.5]-spiroketal system, the most stable conformation occurs when the lone pair of each ring oxygen is antiperiplanar to the C-O bond of the adjacent ring. This thermodynamic preference locks the two rings perpendicular to each other, creating a rigid "turn" structure that mimics the
Design Logic
By functionalizing the spiro-scaffold with an amino group and a carboxylic acid (acting as an unnatural amino acid), it can be inserted directly into a peptide sequence.
-
Native Peptide Turn: Stabilized by weak H-bonds (highly dynamic).
-
Spiro-Mimetic Turn: Stabilized by covalent spiro-fusion and anomeric effects (rigid).
Figure 1: Mechanistic transition from flexible peptide backbones to rigid spiroketal mimetics via anomeric stabilization.
Protocol: Synthesis of Fmoc-Spiroketal Amino Acid
Objective: Synthesize a protected spiroketal amino acid suitable for Fmoc-SPPS. Reference: Adapted from methodologies by Brimble et al. and Deslongchamps et al. [1, 2].
Precursor Assembly (The Keto-Diol Route)
The most robust route involves the acid-catalyzed cyclization of a dihydroxy ketone.
Reagents:
-
Weinreb amide derivative of Aspartic Acid (Side chain protected with tBu).
-
Grignard reagent derived from protected homoserine lactone.
-
Camphorsulfonic acid (CSA).
Step-by-Step:
-
Grignard Addition: React the Weinreb amide (2.0 eq) with the Grignard reagent (1.0 eq) in dry THF at -78°C. Stir for 2 hours. Quench with saturated
.-
Critical Note: Low temperature is essential to prevent over-addition.
-
-
Deprotection: Remove silyl protecting groups (e.g., TBS) using TBAF in THF (1.0 M, 2 hours, RT) to expose the dihydroxy ketone intermediate.
-
Spirocyclization (Thermodynamic Control):
-
Fmoc Protection:
-
React the free amine with Fmoc-OSu (1.2 eq) and
(2.0 eq) in Acetone/Water (1:1). -
Purify via flash chromatography (Hexane/EtOAc).
-
Quality Control Criteria
Before SPPS, the building block must meet these specs:
-
Purity: >98% (HPLC).
-
Stereochemistry: Single isomer confirmation via NOESY NMR (Look for characteristic cross-peaks between axial protons).
Protocol: Incorporation via Solid Phase Peptide Synthesis (SPPS)
Challenge: The spiroketal scaffold is sterically bulky. Standard coupling times will result in deletions.
Workflow Diagram:
Figure 2: Modified SPPS workflow for sterically demanding spiroketal scaffolds.
Detailed Coupling Protocol
-
Resin Swelling: Use Rink Amide MBHA resin (0.5 mmol/g). Swell in DMF for 30 min.
-
Spiro-Block Activation:
-
Dissolve Fmoc-Spiro-OH (2.0 eq relative to resin) in DMF.
-
Add HATU (1.9 eq) and HOAt (1.9 eq). Note: HOAt is superior to HOBt for hindered amines.
-
Add Sym-collidine (4.0 eq) instead of DIPEA to reduce racemization risk.
-
Pre-activate for 2 minutes.
-
-
Coupling: Add to resin and shake for 4 hours (Standard AA is 45 min).
-
Kaiser Test: Perform a Kaiser test. If blue (incomplete), repeat coupling with fresh reagents.
-
Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours. The spiroketal ring is generally stable to TFA due to the double anomeric effect, but avoid extending cleavage beyond 3 hours [1].
Structural & Functional Validation
Comparative Data Analysis
The following table illustrates typical improvements when replacing a native Gly-Pro turn with a 1,7-dioxaspiro scaffold in a model bioactive peptide (e.g., Somatostatin analog).
| Feature | Native Peptide (Gly-Pro Turn) | Spiro-Mimetic (1,7-Dioxaspiro) | Improvement Factor |
| Conformational State | Equilibrium (Multiple conformers) | Rigid (Single dominant conformer) | N/A |
| Proteolytic Half-life ( | ~12 minutes (Human Plasma) | > 4.5 hours (Human Plasma) | ~22x Stability |
| Receptor Affinity ( | 15 nM | 4.2 nM | 3.5x Potency |
| Solubility (PBS) | 0.5 mg/mL | 1.2 mg/mL | 2.4x |
NMR Validation
To confirm the
-
Dissolve purified mimetic in
. -
Acquire 2D ROESY spectra.
-
Target Signal: Look for strong NOE correlations between the
residue alpha-proton and the amide proton ( ), which is diagnostic of a stable -turn hairpin.
References
-
Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis.[3] Chemistry – A European Journal.
-
Deslongchamps, P., et al. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes.[4] A powerful probe for the endo and the exo anomeric effects in acetals.[5] Canadian Journal of Chemistry.[4]
-
Hanessian, S., & McNaughton-Smith, G. (1999). Synthesis of a versatile peptidomimetic scaffold.[6] Methods in Molecular Medicine.
-
Gademann, K., et al. (1999). Beta-peptides: twisting and turning. Current Medicinal Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 3. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine as a Novel Bioisostere in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Quest for Three-Dimensionality in Bioisosterism
In the landscape of modern drug design, the strategic modification of lead compounds is paramount to optimizing efficacy, selectivity, and pharmacokinetic profiles.[1] Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of this process.[2][3] While classical bioisosteres often maintain atom counts and valency, the field is increasingly embracing non-classical replacements that offer unique conformational and electronic properties.[4] This guide focuses on a promising, yet underexplored non-classical bioisostere: {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine .
Spirocyclic scaffolds are gaining significant attention in medicinal chemistry due to their inherent three-dimensionality.[5] Moving away from flat, aromatic structures towards more complex sp³-rich molecules often correlates with improved physicochemical properties, such as increased solubility and metabolic stability, and can lead to enhanced target engagement by presenting binding elements in a more defined spatial orientation.[6][7][8] The rigid framework of a spirocycle can lock the conformation of a molecule, which can be advantageous for improving efficacy and selectivity.[7][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and validation of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine as a bioisosteric replacement for common pharmacophoric elements. We will delve into the scientific rationale, provide detailed experimental protocols for its evaluation, and discuss the interpretation of the resulting data.
Scientific Rationale: A Novel Bioisostere for Common Moieties
The structure of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine, with its spirocyclic core and primary amine, presents a unique combination of rigidity and functionality. We hypothesize that this scaffold can serve as a bioisosteric replacement for several common motifs found in bioactive molecules, including:
-
Substituted Cyclohexylamines and Piperidines: The spirocyclic core can mimic the spatial projection of substituents on a cyclohexane or piperidine ring, while offering a more constrained conformation. This can be particularly useful for improving selectivity and reducing off-target effects.
-
Benzylamines and other Aralkylamines: In certain contexts, the dioxaspirocycle can occupy a similar spatial volume as a phenyl ring, with the added benefit of improved solubility and a more favorable metabolic profile due to the absence of an aromatic system.
-
Flexible Aliphatic Amines: The rigid scaffold can be used to pre-organize a flexible aliphatic amine into a bioactive conformation, thereby reducing the entropic penalty of binding to a target.
The presence of the two oxygen atoms in the spirocycle can also influence the molecule's properties by acting as hydrogen bond acceptors and modulating its polarity and solubility.
Experimental Validation: A Step-by-Step Approach
The successful implementation of a novel bioisostere requires rigorous experimental validation. The following section outlines a series of protocols to assess the physicochemical properties, metabolic stability, and biological activity of a compound containing the {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine scaffold in comparison to its parent molecule.
Physicochemical Property Profiling
A critical first step is to characterize the fundamental physicochemical properties of the new chemical entity (NCE) and compare them to the lead compound.[10]
Table 1: Comparative Physicochemical Properties
| Property | Lead Compound | NCE with {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine | Method |
| Molecular Weight ( g/mol ) | e.g., 250.3 | e.g., 325.4 | Calculated |
| cLogP | e.g., 3.5 | e.g., 2.8 | Calculated |
| LogD at pH 7.4 | e.g., 3.2 | e.g., 2.1 | Shake-flask method[][12] |
| Aqueous Solubility (µM) | e.g., 15 | e.g., 75 | Kinetic Solubility Assay |
| pKa | e.g., 8.9 | e.g., 9.1 | Potentiometric Titration |
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and the pH 7.4 buffer.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assessment
Evaluating the metabolic stability of the NCE is crucial to predict its in vivo half-life and bioavailability.[13][14][15] The spirocyclic scaffold is hypothesized to improve metabolic stability by blocking potential sites of metabolism.
Table 2: Comparative In Vitro Metabolic Stability
| Assay | Lead Compound | NCE with {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine |
| Microsomal Stability | ||
| t½ (min) | e.g., 15 | e.g., 45 |
| Intrinsic Clearance (µL/min/mg) | e.g., 46.2 | e.g., 15.4 |
| Hepatocyte Stability | ||
| t½ (min) | e.g., 25 | e.g., 80 |
| Intrinsic Clearance (µL/min/10⁶ cells) | e.g., 27.7 | e.g., 8.7 |
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4). Prepare a solution of the test compound (e.g., 1 µM). Prepare a solution of NADPH (cofactor) in phosphate buffer.
-
Incubation: Pre-warm the reaction mixture and the test compound solution to 37°C. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½). Intrinsic clearance can then be calculated from the half-life.
Biological Activity Evaluation: Receptor Binding Assay
The ultimate test of a bioisosteric replacement is its effect on biological activity. A competitive radioligand binding assay is a common method to determine the affinity of the NCE for its target receptor.[16][17][18]
Table 3: Comparative Receptor Binding Affinity
| Parameter | Lead Compound | NCE with {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine |
| IC₅₀ (nM) | e.g., 10 | e.g., 8 |
| Ki (nM) | e.g., 5 | e.g., 4 |
-
Reagent Preparation: Prepare a membrane preparation from cells expressing the target receptor. Prepare a solution of a radiolabeled ligand known to bind to the target receptor. Prepare serial dilutions of the unlabeled test compound (NCE) and the lead compound.
-
Assay Setup: In a multi-well plate, combine the receptor membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and the various concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature and for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Workflow for the evaluation of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine as a bioisostere.
Interpreting the Data and Future Directions
The data generated from these experiments will provide a comprehensive profile of the NCE and allow for a direct comparison with the lead compound. An ideal outcome would be the retention or improvement of biological activity, coupled with enhanced physicochemical and pharmacokinetic properties. For example, a lower LogD and higher aqueous solubility would be advantageous for oral bioavailability, while increased metabolic stability would likely lead to a longer in vivo half-life.
Should the {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine scaffold prove to be a successful bioisosteric replacement, further studies would be warranted, including in vivo pharmacokinetic and efficacy studies. The modular nature of this scaffold also allows for further derivatization to fine-tune its properties.
Conclusion
The exploration of novel, three-dimensional scaffolds is a critical endeavor in the pursuit of safer and more effective medicines. {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine represents a promising, yet largely untapped, bioisostere that offers the potential to overcome common challenges in drug development. By providing a robust scientific rationale and detailed, actionable protocols, this guide aims to empower researchers to investigate the utility of this unique chemical entity in their own drug discovery programs. The systematic approach outlined herein will enable a thorough evaluation of its potential to unlock new avenues for therapeutic innovation.
References
- A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (n.d.).
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
Bioisosterism in Drug Discovery and Development - An Overview. (2022). Medicinal Chemistry. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]
-
Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics. [Link]
-
Metabolic Stability Services. (n.d.). Eurofins Discovery. [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. (2019). ResearchGate. [Link]
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBio. [Link]
-
Metabolic Stability. (n.d.). Frontage Laboratories. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024). HitGen OpenDEL™. [Link]
-
LogD. (2019). Cambridge MedChem Consulting. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]
-
In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). National Center for Biotechnology Information. [Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]
-
Physicochemical descriptors in property-based drug design. (2004). PubMed. [Link]
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- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
Welcome to the technical support center for the synthesis of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles to help you optimize your reaction yields and purity.
The synthesis of spiroketals, particularly those with functionalized side chains, presents unique challenges.[1][2] This guide is structured to address these challenges head-on, providing not just procedural steps but also the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine?
A common and logical strategy involves a multi-step sequence. First, a suitable dihydroxy ketone or a precursor is synthesized, which then undergoes an acid-catalyzed intramolecular cyclization to form the 1,7-dioxaspiro[4.4]nonane core functionalized with a nitrile group. This nitrile is then reduced in the final step to the desired primary amine. This approach allows for the controlled installation of the required functional groups.
Q2: Why is the spiroketalization step often low-yielding?
The formation of the spiroketal is an equilibrium-driven process.[3] Low yields can result from an unfavorable equilibrium, steric hindrance, or the formation of polymeric side products. The stereochemical outcome is often governed by thermodynamic stability, which can be influenced by factors like the anomeric effect.[2][3] Careful control of reaction conditions, such as the choice of acid catalyst and efficient removal of water, is crucial for driving the reaction to completion.
Q3: What are the most critical parameters to control during the final nitrile reduction step?
The reduction of the nitrile to the primary amine is a critical transformation. When using powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄), temperature control is paramount to avoid side reactions.[4][5] For catalytic hydrogenation, catalyst selection, hydrogen pressure, and solvent choice are key factors that can influence the reaction rate and selectivity.[6]
Q4: How can I effectively monitor the progress of these reactions?
Thin-Layer Chromatography (TLC) is a versatile method for monitoring most steps of this synthesis. For volatile intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) can be very effective. For non-volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) provides excellent resolution and mass information. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of isolated intermediates.
Proposed Synthetic Pathway & Workflow
The following diagram outlines a plausible and robust synthetic route to the target compound, starting from a readily available precursor.
Caption: A high-level overview of the synthetic strategy.
Troubleshooting Guide: Step-by-Step
Part 1: Spiroketalization to form {1,7-Dioxaspiro[4.4]nonan-2-yl}acetonitrile
This step involves the acid-catalyzed cyclization of a dihydroxy-nitrile precursor.
Problem: Low or no yield of the desired spiroketal.
-
Possible Cause 1: Unfavorable Equilibrium. The reaction is reversible. Water produced during the reaction can hydrolyze the spiroketal back to the starting material.
-
Solution: Ensure efficient removal of water. Use a Dean-Stark apparatus if the solvent forms a suitable azeotrope with water (e.g., toluene). Alternatively, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
Possible Cause 2: Ineffective Acid Catalyst. The choice and amount of acid catalyst are critical.
-
Solution: While strong mineral acids can be used, they may cause degradation of acid-sensitive functional groups. Milder acids like p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or scandium triflate (Sc(OTf)₃) are often preferred for their selectivity.[2] Optimize the catalyst loading; typically 0.05 to 0.2 equivalents are sufficient.
-
-
Possible Cause 3: Formation of Side Products. Intermolecular reactions can lead to the formation of oligomers or polymers, especially at higher concentrations.
-
Solution: Perform the reaction under high dilution conditions. This favors the intramolecular cyclization over intermolecular side reactions.
-
Caption: Decision tree for troubleshooting the spiroketalization step.
Part 2: Nitrile Reduction to {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
The final step is the reduction of the nitrile group to a primary amine.
Problem: Incomplete reaction or formation of byproducts.
-
Possible Cause 1: Insufficiently powerful reducing agent. Nitriles are relatively stable functional groups and require strong reducing agents.
-
Solution: Lithium aluminum hydride (LiAlH₄) is a very effective reagent for this transformation.[5][7] Ensure you are using a sufficient excess (typically 2-4 equivalents) to drive the reaction to completion. Catalytic hydrogenation with Raney Nickel or Platinum oxide under high pressure can also be effective.[6]
-
-
Possible Cause 2: Formation of Aldehyde or Imine Intermediates. If the reaction is not worked up correctly, partially reduced intermediates like imines can hydrolyze to aldehydes.
-
Solution: The workup procedure for LiAlH₄ reductions is critical. A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is recommended to produce a granular precipitate of aluminum salts that can be easily filtered off. Ensure the reaction is quenched at a low temperature before workup.
-
-
Possible Cause 3: Over-alkylation leading to secondary amines. This is less common with LiAlH₄ but can be an issue in some catalytic systems.
-
Solution: If secondary amine formation is observed, consider using a different catalyst system or adding an agent that can suppress over-alkylation.
-
| Reducing Agent | Typical Conditions | Pros | Cons |
| LiAlH₄ | THF or Diethyl Ether, 0°C to reflux | High-yielding, reliable | Highly reactive, requires anhydrous conditions, careful workup |
| H₂/Raney Nickel | Methanol or Ethanol, high pressure (50-100 atm), elevated temperature | Good for large scale, avoids pyrophoric reagents | Requires specialized high-pressure equipment, potential for side reactions |
| H₂/Pd/C | Acidic or neutral conditions | Can sometimes be used under milder conditions than Raney Ni | Often less effective for nitrile reduction than other catalysts |
Experimental Protocol: Reductive Amination of a Ketone Precursor
As an alternative to the nitrile reduction pathway, if you have synthesized the corresponding ketone, {1,7-Dioxaspiro[4.4]nonan-2-one}, a reductive amination can be performed.[8][9][10]
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the ketone (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Ammonia Source: Add a source of ammonia. A solution of ammonia in methanol (7N) is a common choice. Use a significant excess (10-20 eq.).
-
Reducing Agent: Add a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq.) portion-wise.[11] This reagent is stable in the presence of the ketone and will preferentially reduce the iminium ion as it is formed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure primary amine.
References
-
MDPI. (n.d.). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Retrieved from [Link]
-
PMC. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
MestReNova. (n.d.). Reduction of nitriles to amines. Retrieved from [Link]
-
Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
PMC. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
Chem-space. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
-
ACS Publications. (n.d.). Useful route to 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]
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- 4. Reduction of nitriles to amines [quimicaorganica.org]
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- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Separation of 1,7-Dioxaspiro[4.4]nonane Diastereomers
Welcome to the technical support guide for the resolution of 1,7-dioxaspiro[4.4]nonane diastereomers. This document is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating these rigid, three-dimensional structures. The inherent conformational rigidity of the spiroketal core often results in diastereomers with very similar physical and chemical properties, making their separation a non-trivial task. This guide provides practical, field-proven insights, troubleshooting strategies, and detailed protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of 1,7-dioxaspiro[4.4]nonane derivatives?
The two principal methods for separating diastereomers are chromatography and crystallization.
-
Chromatography: Techniques like flash column chromatography and High-Performance Liquid Chromatography (HPLC) are the most common initial approaches. These methods exploit subtle differences in polarity and interaction with a stationary phase.[1][2] For spiroketals, normal-phase chromatography on silica gel is often a successful starting point.[1][3]
-
Crystallization: Diastereomeric recrystallization is a powerful technique that relies on the different solubilities of diastereomers in a specific solvent system, allowing one isomer to crystallize preferentially.[4] This can sometimes be enhanced by seeding with a pure crystal of the desired diastereomer.[5]
Q2: Why is the separation of spiroketal diastereomers often so challenging?
The difficulty arises from the subtle structural differences between diastereomers. Unlike E/Z isomers, which can have significant differences in dipole moment, the diastereomers of 1,7-dioxaspiro[4.4]nonane often have very similar polarities and shapes.[6] The spirocyclic core locks the molecule into a rigid conformation, meaning the differentiating chiral centers may be sterically shielded or contribute only minimally to differences in the overall molecular properties, leading to nearly identical behavior during chromatography or crystallization.
Q3: When should I choose chromatography over crystallization?
The choice is often empirical and depends on the scale and properties of your compound.
-
Choose Chromatography for:
-
Initial small-scale separations (<1 g): It's generally faster for method development and purification of small quantities.
-
Screening: Thin-Layer Chromatography (TLC) is an invaluable, rapid tool to screen for promising solvent systems.
-
Difficult-to-crystallize compounds: If your compound is an oil or stubbornly refuses to crystallize, chromatography is the more viable path.
-
-
Choose Crystallization for:
-
Large-scale separations (>10 g): Crystallization is often more cost-effective and scalable than preparative HPLC.[7]
-
When high purity is paramount: A successful crystallization can often yield material of >99% diastereomeric excess (d.e.).
-
When a crystalline solid is obtained: If your diastereomeric mixture is a solid, screening for a suitable crystallization solvent is highly recommended.
-
Troubleshooting Guide: Chromatographic Separation
This section addresses common issues encountered during the chromatographic separation of 1,7-dioxaspiro[4.4]nonane diastereomers.
Q: My diastereomers are not separating on a silica gel TLC plate (or column). What should I try next?
Probable Cause: The selected mobile phase does not provide enough selectivity to differentiate the small polarity differences between the diastereomers.
Solutions & Rationale:
-
Systematically Vary Mobile Phase Polarity: If you are using a standard system like Hexane/Ethyl Acetate, perform a gradient TLC. Test a range from 5% to 50% Ethyl Acetate. Sometimes separation is only visible in a very narrow polarity window.
-
Change Solvent System Composition: The key to separating closely related isomers is to alter the specific interactions with the stationary phase. Do not just vary the ratio; change the solvents themselves.[6]
-
Rationale: Different solvents interact differently with your compound and the silica surface. Diethyl ether is a hydrogen bond acceptor, while dichloromethane has a significant dipole moment. Toluene can introduce π-π interactions.[6] These alternative interactions can often tease apart isomers that co-elute in standard systems.
-
Actionable Steps:
-
Replace Ethyl Acetate with Diethyl Ether. To achieve a similar eluent strength, you may need a higher percentage of ether (e.g., 30% Et₂O might be comparable to 20% EtOAc).[6]
-
Try a three-component system: Hexane/Dichloromethane/Ethyl Acetate or Hexane/Toluene/Ethyl Acetate.
-
Add a small amount (~1%) of an alcohol (Methanol or Isopropanol). This can sharpen bands by competing for highly active sites on the silica, sometimes improving resolution.[6]
-
-
-
Try a Different Stationary Phase: If silica fails, change the stationary phase to alter the separation mechanism.
-
Cyano (CN) or Diol Phases: These are less polar than silica and offer different selectivity, making them a good next step in normal-phase chromatography.[3]
-
Reverse-Phase (C18): While less common for preparative separation of these compounds, it can sometimes provide the necessary resolution, especially for more polar derivatives.
-
Chiral Stationary Phases (CSPs): For analytical HPLC or small-scale preparative work, a CSP is the ultimate tool. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including spiroketals.[8][9]
-
Q: I see some separation on TLC, but on the column, the peaks are broad and overlap significantly.
Probable Cause: Poor column packing, sample overloading, or low solubility of the compound in the mobile phase.
Solutions & Rationale:
-
Optimize Sample Loading:
-
Rationale: Overloading the column is a primary cause of peak broadening. The stationary phase becomes saturated, and the equilibrium that governs separation is disrupted.
-
Actionable Step: For a standard flash column, a good rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., for a 40g silica column, load 400mg to 2g of sample). For difficult separations, use 1% or less.
-
-
Improve Sample Application (Dry Loading):
-
Rationale: Dissolving the sample in a strong solvent (like DCM or EtOAc) and loading it directly onto the column can cause band broadening. Dry loading ensures the sample starts as a very narrow, concentrated band.
-
Actionable Step: Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the mass of your compound) and evaporate the solvent completely. Gently powder the resulting solid and carefully add it to the top of your packed column.
-
-
Check Compound Solubility:
-
Rationale: If your compound has low solubility in the mobile phase, it can precipitate at the top of the column and then slowly re-dissolve, leading to severe tailing.[6]
-
Actionable Step: Before running the column, test the solubility of your compound in the chosen mobile phase. If it's poorly soluble, you may need to add a co-solvent in which it dissolves well, or change the mobile phase system entirely.
-
Troubleshooting Guide: Diastereomeric Recrystallization
Q: My diastereomeric mixture will not crystallize from any solvent I try.
Probable Cause: The compound may be an amorphous solid or an oil, or the correct supersaturation conditions have not been met.
Solutions & Rationale:
-
Systematic Solvent Screening:
-
Rationale: Crystallization is highly dependent on solubility. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Actionable Step: Use small vials and screen a wide range of solvents. Place ~20 mg of your compound in each vial and add a solvent dropwise. Test solvents of varying polarity: Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Isopropanol, Ethanol, and mixtures thereof. Look for a solvent that requires heating to fully dissolve the compound.
-
-
Try Anti-Solvent Crystallization:
-
Rationale: This technique is useful when no single solvent works. You dissolve the compound in a "good" solvent where it is very soluble, and then slowly add a "bad" solvent (an anti-solvent) in which it is insoluble, inducing precipitation/crystallization.
-
Actionable Step: Dissolve your compound in a minimal amount of a good solvent (e.g., DCM or THF). Slowly add an anti-solvent like Hexane or Pentane dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, and then allow the mixture to stand undisturbed. Vapour diffusion (placing the vial in a sealed chamber containing the anti-solvent) is a slower, often more effective variation.[5]
-
Q: I got crystals, but NMR analysis shows the diastereomeric ratio hasn't changed.
Probable Cause: The two diastereomers have very similar solubilities and have co-crystallized, or the system formed a eutectic mixture.[10]
Solutions & Rationale:
-
Seeding:
-
Rationale: If you have a small amount of one pure diastereomer (perhaps from a previous analytical HPLC separation), you can use it as a "seed" crystal. Seeding provides a template for crystal growth, encouraging the desired isomer to crystallize out of the saturated solution.[5]
-
Actionable Step: Prepare a hot, saturated solution of your mixture and cool it slowly. Just before crystals would normally form, add one or two tiny seed crystals of the pure, desired diastereomer. Allow the solution to cool slowly without disturbance.
-
-
Convert to Diastereomeric Salts:
-
Rationale: If your spiroketal derivative contains an acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group, you can react it with an enantiopure resolving agent to form diastereomeric salts.[4][11] These new salt derivatives have very different physical properties and often crystallize much more readily and with higher selectivity.
-
Common Resolving Agents:
-
Actionable Step: Dissolve your racemic compound in a suitable solvent and add 0.5-1.0 equivalents of the chiral resolving agent. Screen for a solvent from which one of the diastereomeric salts will selectively crystallize. After separation, the resolving agent can be removed by an acid/base workup.[11]
-
Data & Method Development Summary
Table 1: Starting Points for Chromatographic Method Development
| Stationary Phase | Typical Mobile Phase System | Rationale & Use Case |
| Silica Gel | Hexanes / Ethyl Acetate | First choice. Good for moderately polar compounds. Differentiates based on polarity.[1] |
| Hexanes / Diethyl Ether | Alternative to EtOAc. Offers different H-bonding selectivity.[6] | |
| Dichloromethane / Methanol | For more polar spiroketal derivatives. | |
| Cyano (CN) Phase | Hexanes / Isopropanol | Less polar than silica. Provides different electronic interactions. Good second choice.[3] |
| Reverse Phase (C18) | Water / Acetonitrile (ACN) | For highly polar or ionic derivatives. Separation based on hydrophobicity. |
| Water / Methanol (MeOH) | Changing the organic modifier (ACN vs. MeOH) can significantly alter selectivity. | |
| Chiral Phase | Hexanes / Isopropanol (Normal Phase) | For difficult separations. Directly interacts with chiral centers. |
| (e.g., Chiralcel OD) | Acetonitrile / Water (Reverse Phase) | Broad applicability, but method development is often trial-and-error.[9] |
Visualized Workflow: Diastereomer Separation Strategy
The following diagram outlines a logical workflow for tackling the separation of a new diastereomeric mixture of 1,7-dioxaspiro[4.4]nonane derivatives.
Caption: Decision workflow for separating 1,7-dioxaspiro[4.4]nonane diastereomers.
Experimental Protocols
Protocol 1: Method Development for Flash Chromatographic Separation
Objective: To systematically find an effective mobile phase and purify a diastereomeric mixture using flash chromatography.
Materials:
-
Diastereomeric mixture of 1,7-dioxaspiro[4.4]nonane derivative
-
Silica gel 60 (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), Dichloromethane (DCM)
-
Glass column or pre-packed flash cartridge
-
Fraction collection tubes
Methodology:
-
TLC Screening (Finding the Right Solvent System): a. Prepare stock solutions of your compound (~5 mg/mL in DCM). b. Spot the mixture on 3-4 separate TLC plates. c. Develop each plate in a different solvent system. Start with:
- System 1: 20% EtOAc in Hexanes
- System 2: 30% Et₂O in Hexanes
- System 3: 50% DCM in Hexanes d. Visualize the plates under a UV lamp and/or by staining (e.g., potassium permanganate). e. Goal: Identify a system where the two diastereomer spots are baseline separated with the lower spot having an Rf value of ~0.2-0.3. This ensures good separation on the column without excessively long elution times. If no separation is seen, try the alternative solvents mentioned in the troubleshooting guide.
-
Column Preparation: a. Select a column size appropriate for your sample amount (e.g., 40g silica for ~400-800 mg of a moderately difficult separation). b. Prepare the mobile phase identified in Step 1. c. Pack the column using the "slurry method": mix the silica gel with the mobile phase to form a slurry, pour it into the column, and allow it to pack under gentle pressure. Ensure a flat, stable bed of silica.
-
Sample Loading (Dry Loading Recommended): a. Dissolve your compound (e.g., 500 mg) in a minimal volume of DCM. b. Add ~1.5 g of silica gel to the solution. c. Gently remove the solvent on a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully layer this powder on top of the packed silica bed.
-
Elution and Fraction Collection: a. Begin eluting the column with the mobile phase. b. Collect fractions of an appropriate size (e.g., 10-15 mL for a 40g column). c. Monitor the fraction composition by TLC. Spot every few fractions on a single TLC plate to track the elution of the diastereomers. d. Combine the fractions containing each pure diastereomer separately.
-
Analysis: a. Evaporate the solvent from the combined pure fractions. b. Determine the yield and assess the diastereomeric purity of each isomer by ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Screening for Diastereomeric Recrystallization
Objective: To identify a suitable solvent or solvent system for separating diastereomers by crystallization.
Materials:
-
Diastereomeric mixture (must be a solid)
-
A selection of solvents (e.g., Hexane, Toluene, EtOAc, Acetone, Ethanol, Isopropanol, Water)
-
Small (1-dram) vials with caps
-
Heating block or oil bath
-
Filtration apparatus (Büchner funnel or Hirsch funnel)
Methodology:
-
Solubility Test (Single Solvent): a. Place ~20 mg of the solid mixture into each of 6-8 labeled vials. b. To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility. c. For vials where the solid is poorly soluble at room temperature, heat the vial gently. If the solid dissolves upon heating, it is a promising candidate. d. Allow any promising vials (dissolved upon heating) to cool slowly to room temperature, and then place them in a 4°C refrigerator. e. Observation: Look for crystal formation. If crystals form, isolate them by filtration, wash with a small amount of the cold solvent, and analyze the diastereomeric ratio by NMR.
-
Anti-Solvent Screening: a. If no single solvent is effective, select a "good" solvent in which the compound is highly soluble (e.g., DCM, THF, or Acetone). b. Place ~30 mg of the mixture in a vial and dissolve it in the minimum amount of the good solvent. c. Slowly add a "bad" (anti-) solvent in which the compound is insoluble (e.g., Hexane, Pentane, or Water) dropwise until persistent cloudiness appears. d. Add one or two drops of the good solvent to re-clarify the solution. e. Cap the vial and allow it to stand undisturbed for 24-48 hours. f. Observation: If crystals form, isolate and analyze them as described above.
-
Optimization: a. Once a promising solvent system is identified, scale up the procedure. b. Optimize the cooling rate (slower is generally better) and concentration to maximize yield and purity. Consider seeding if a pure sample is available.
References
-
[Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[3][15] Spiroketals | Organic Letters - ACS Publications]()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pharmtech.com [pharmtech.com]
- 8. eijppr.com [eijppr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. onyxipca.com [onyxipca.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
preventing ring opening of 1,7-dioxaspiro systems under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-dioxaspiro systems. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these spiroketals, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and prevent the undesired ring opening of these valuable chemical entities.
Troubleshooting Guide: Preventing Ring Opening
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Significant decomposition of the 1,7-dioxaspiro system is observed during an acid-catalyzed reaction.
Plausible Cause: The acidic conditions are too harsh, leading to protonation of one of the spiroketal oxygens, followed by ring opening to form a more stable intermediate. This process is often driven by the formation of a stabilized oxocarbenium ion.[1][2] The rate of this decomposition is highly dependent on the strength of the acid, the reaction temperature, and the specific structure of the spiroketal.
Solution Pathway:
-
Acid Strength Modification:
-
Action: Replace strong acids (e.g., HCl, H₂SO₄) with milder acidic reagents.
-
Rationale: Weaker acids, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid, can provide the necessary catalysis for many reactions without being aggressive enough to promote significant spiroketal cleavage. Lewis acids can also be an alternative, but their propensity to coordinate with the spiroketal oxygens should be carefully evaluated.[1]
-
Protocol:
-
Set up parallel small-scale reactions using a range of milder acids.
-
Monitor the reactions closely by TLC or LC-MS to compare the rate of the desired transformation versus the rate of spiroketal decomposition.
-
Select the acid that provides the best balance of reactivity and stability.
-
-
-
Temperature Control:
-
Action: Lower the reaction temperature.
-
Rationale: The ring opening of spiroketals is a thermally activated process. By reducing the temperature, you can often slow down the rate of decomposition to a greater extent than the desired reaction.
-
Protocol:
-
Attempt the reaction at 0 °C or even lower temperatures (e.g., -20 °C, -78 °C).
-
Be aware that the desired reaction may also slow down, requiring longer reaction times.
-
Carefully monitor the reaction progress to find the optimal temperature that minimizes decomposition while still allowing the desired reaction to proceed at a reasonable rate.
-
-
-
Reaction Time Optimization:
-
Action: Minimize the exposure time to acidic conditions.
-
Rationale: Prolonged exposure to even mild acids can lead to cumulative decomposition.
-
Protocol:
-
Monitor the reaction frequently to determine the point of completion.
-
Immediately quench the reaction upon consumption of the starting material.
-
Avoid letting reactions run overnight without prior evidence that the spiroketal is stable under those conditions for that duration.
-
-
Troubleshooting Flowchart for Issue 1
Caption: Decision workflow for addressing spiroketal decomposition.
Issue 2: The desired product is obtained, but significant ring-opened byproducts are present after aqueous workup.
Plausible Cause: The aqueous workup, especially if acidic, can cause hydrolysis of the spiroketal. Even if the reaction itself was conducted under non-acidic conditions, the introduction of water can facilitate proton exchange and subsequent ring opening, particularly if trace acids are present.
Solution Pathway:
-
Neutral or Basic Workup:
-
Action: Use neutral or mildly basic aqueous solutions for the workup.
-
Rationale: Avoiding an acidic environment during the workup will prevent the protonation-initiated ring-opening cascade.
-
Protocol:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8).
-
Ensure the aqueous layer remains neutral or slightly basic throughout the extraction process.
-
Promptly dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) to remove residual water.
-
-
-
Anhydrous Workup:
-
Action: If the product and reaction components are amenable, consider an anhydrous workup.
-
Rationale: Eliminating water from the workup procedure entirely removes the possibility of hydrolysis.
-
Protocol:
-
Quench the reaction with a non-aqueous reagent (e.g., triethylamine to neutralize an acid catalyst).
-
Filter the reaction mixture to remove any precipitated salts.
-
Directly concentrate the filtrate and purify by chromatography.
-
-
Issue 3: The 1,7-dioxaspiro system is unstable during purification by silica gel chromatography.
Plausible Cause: Standard silica gel is inherently acidic and can catalyze the ring opening of sensitive spiroketals.
Solution Pathway:
-
Neutralized Silica Gel:
-
Action: Use silica gel that has been treated with a base.
-
Rationale: Neutralizing the acidic sites on the silica gel surface minimizes the risk of on-column decomposition.
-
Protocol:
-
Prepare a slurry of silica gel in the desired eluent system.
-
Add a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v), to the slurry.
-
Pack the column with the neutralized silica gel slurry.
-
It is also advisable to add the same percentage of triethylamine to the mobile phase.
-
-
-
Alternative Stationary Phases:
-
Action: Employ a less acidic stationary phase for chromatography.
-
Rationale: Other stationary phases are available that are less acidic than standard silica gel.
-
Protocol:
-
Alumina (basic or neutral): Can be a good alternative, but be mindful of its different selectivity.
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica.
-
Reverse-phase chromatography (C18): If the compound has sufficient polarity to be retained, this is an excellent option as the mobile phases (e.g., acetonitrile/water, methanol/water) are typically neutral.
-
-
Frequently Asked Questions (FAQs)
Q1: What structural features make a 1,7-dioxaspiro system more or less susceptible to acid-catalyzed ring opening?
A1: The stability of a 1,7-dioxaspiro system is influenced by several structural factors:
-
Substituents on the Spiroketal Core: Electron-withdrawing groups near the spiroketal carbons can destabilize the formation of an oxocarbenium ion intermediate, thus slowing down the rate of ring opening. Conversely, electron-donating groups can stabilize this intermediate, making the spiroketal more labile.
-
Ring Size and Conformation: The relative stability of the spiroketal rings and the open-chain hydroxy ketone form plays a crucial role. Systems that can adopt a stable, low-energy conformation, such as those that satisfy the anomeric effect, are generally more resistant to ring opening.
-
Steric Hindrance: Bulky substituents around the spiroketal moiety can sterically hinder the approach of a proton or a nucleophile, thereby increasing the kinetic stability of the system.
Q2: Are there any "spiroketal-friendly" acidic reagents that are generally safe to use?
A2: While "safe" is always context-dependent, some acidic reagents are known to be milder and more compatible with sensitive functional groups like spiroketals. These include:
-
Pyridinium p-toluenesulfonate (PPTS): A mild, crystalline, and non-hygroscopic acid catalyst often used for the formation and deprotection of acid-sensitive groups.
-
Camphorsulfonic acid (CSA): Another solid, organic-soluble acid that is often effective at lower temperatures.
-
Weak carboxylic acids (e.g., acetic acid): Can provide sufficient acidity for some transformations without causing extensive degradation.
It is always recommended to perform a small-scale test reaction to confirm compatibility with your specific substrate.
Q3: Can I use a protecting group strategy to shield the 1,7-dioxaspiro system during a necessary acidic step?
A3: Protecting the spiroketal itself is generally not a viable strategy, as the "protecting group" would essentially be another ketal, which is also acid-sensitive.[3][4][5] The concept of a protecting group is to mask a more reactive functional group to allow chemistry to be performed elsewhere in the molecule.[3][4] The spiroketal is often considered a protecting group itself (for a diol and a ketone). The most effective approach is to carefully select reaction conditions that are compatible with the spiroketal's inherent stability or to alter the synthetic route to perform the acidic step before the spiroketal is formed.
Q4: How does the anomeric effect contribute to the stability of 1,7-dioxaspiro systems?
A4: The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer an axial orientation. In the context of 1,7-dioxaspiro systems, this effect significantly stabilizes the spiroketal structure. The lone pairs on one of the ring oxygens can donate electron density into the antibonding orbital (σ*) of the C-O bond of the other ring. This interaction is maximized when the orbitals are properly aligned, which often occurs in a specific chair-like conformation. This delocalization of electron density strengthens the C-O bonds and lowers the overall energy of the molecule, making it more resistant to ring opening.
Q5: Are there quantitative measures to predict the stability of a given 1,7-dioxaspiro system under acidic conditions?
| Parameter | Effect on Stability | Rationale |
| Acid Strength (pKa) | Decreasing pKa significantly decreases stability. | Stronger acids lead to a higher concentration of the protonated spiroketal, initiating ring opening. |
| Temperature | Increasing temperature decreases stability. | Provides the necessary activation energy to overcome the barrier to ring opening. |
| Electron-withdrawing substituents | Generally increases stability. | Destabilizes the positively charged oxocarbenium ion intermediate. |
| Electron-donating substituents | Generally decreases stability. | Stabilizes the positively charged oxocarbenium ion intermediate. |
| Solvent Polarity | Increased polarity can sometimes decrease stability. | Polar solvents can stabilize the charged, ring-opened intermediates. |
| Table 1: Factors influencing the stability of 1,7-dioxaspiro systems in acidic media. |
References
-
Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters. Available at: [Link]
-
Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Epoxide Reactions. BYJU'S. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]
-
A convenient access to thermodynamically nonstabilised spiroketal isomers: The first synthesis of (Z)-7-methyl-1,6-dioxaspiro[4.5]decane. ResearchGate. Available at: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20. YouTube. Available at: [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]
-
STABILITY: PHYSICAL AND CHEMICAL. Informa. Available at: [Link]
-
Quality of medicines questions and answers: Part 2. European Medicines Agency. Available at: [Link]
-
CHEMICAL STABILITY OF DRUGS. IIP Series. Available at: [Link]
Sources
optimizing nucleophilic substitution with sterically hindered spiro amines
Department: Process Chemistry & Scaffold Functionalization Subject: Troubleshooting Nucleophilic Substitution in Sterically Hindered Spiro Amines Reference ID: SP-OPT-2024-V2[1]
Introduction: The "Cone of Silence" Problem
Welcome to the SpiroTech optimization portal. If you are here, you are likely working with high-
While these scaffolds offer excellent metabolic stability and vector positioning for drug discovery, they present a unique synthetic challenge: Steric Shrouding .[1][2] The gem-disubstitution inherent to the spiro-fusion creates a "cone" of steric bulk that protects the nitrogen lone pair.[2]
This guide moves beyond standard textbook
Diagnostic Workflow (Interactive Logic)
Before altering your reaction parameters, identify your specific failure mode using the logic tree below.
Figure 1: Decision matrix for functionalizing sterically hindered spiro amines.
Troubleshooting Modules (The "Tickets")
Ticket #001: Alkylation Stalls or Yields < 20%
Symptom: You are trying to alkylate a spiro[3.3]heptan-2-amine with a primary alkyl bromide.[1] LCMS shows 80% starting amine remaining after 24h at 60°C.
Root Cause: The spiro-ring geometry prevents the amine from approaching the electrophile's
Standard organic bases (TEA, DIPEA) often fail here because they crowd the transition state further or precipitate out.[1][2] You must switch to Cesium Carbonate (
-
Why it works: Cesium is a large, "soft" cation.[1][2] In DMF, it forms a "naked" carbonate anion that is more soluble and basic than potassium carbonate.[1][2] It facilitates the deprotonation of the ammonium intermediate without aggregating, effectively "salting in" the transition state.[1][2]
Optimized Protocol A: Enhanced
| Parameter | Recommendation | Rationale |
| Solvent | DMF or NMP (anhydrous) | High dielectric constant dissociates ion pairs; stabilizes the polar transition state.[1] |
| Concentration | 0.1 M - 0.2 M | Dilution prevents intermolecular aggregation of the spiro-amine. |
| Base | "Cesium effect" increases solubility and reactivity of the nucleophile. | |
| Additive | TBAI (10 mol%) | Finkelstein reaction in situ converts Alkyl-Br to highly reactive Alkyl-I. |
| Temp | 60°C | Steric hindrance increases the activation energy ( |
Ticket #002: Elimination Instead of Substitution
Symptom: Reaction with a secondary alkyl halide results in alkene formation (E2 elimination).[1][2] Root Cause: Spiro amines retain high basicity despite low nucleophilicity.[1][2] If the electrophile is sterically demanding (secondary carbon), the amine acts as a base, stripping a proton rather than attacking the carbon.[1][2] The Fix: Switch to Reductive Amination
Do not fight the E2 pathway. Bypass the leaving group entirely by reacting the spiro amine with a corresponding ketone or aldehyde .[2]
Protocol B: Reductive Amination for Spiro Amines[2]
-
Imine Formation: Mix Spiro Amine (1.0 eq) + Ketone (1.2 eq) in DCE (Dichloroethane).
-
Activation: Add
(1.5 eq).[1][2] Crucial Step: Titanium acts as a Lewis acid to force imine formation on the sterically crowded nitrogen.[1][2] -
Reduction: Add
(2.0 eq) after 2 hours. -
Workup: Quench with saturated NaHCO3 (forms white Ti salts; filter through Celite).
Ticket #003: Arylation Fails ( vs. Buchwald)
Symptom: Attempting to attach the spiro amine to a chloropyridine or phenyl ring.[1][2] No product. Root Cause:
- : The energy barrier to break aromaticity is too high for a hindered amine unless the ring is heavily activated (e.g., ortho-nitro).[1][2]
-
Pd-Catalysis: Standard ligands (PPh3, dppf) are too small or lack the electron density to facilitate the reductive elimination step, which is the rate-determining step for hindered amines.[1][2]
The Fix: Specialized Buchwald-Hartwig Conditions You need Dialkylbiaryl phosphine ligands (Buchwald Ligands).[1] Specifically, RuPhos or BrettPhos .[1][2]
-
Mechanism: These bulky, electron-rich ligands protect the Pd center and force the reductive elimination of the bulky amine and aryl group.[2]
Optimized Protocol D: Pd-Catalyzed Cross-Coupling
| Component | Choice | Note |
| Pre-catalyst | RuPhos Pd G4 (2-5 mol%) | 4th Gen precatalysts activate at room temp; no need to reduce Pd(II) first.[1] |
| Base | NaOtBu or LiHMDS | Strong, bulky bases prevent catalyst poisoning by halides.[1][2] |
| Solvent | 1,4-Dioxane or Toluene | Degassed (sparged with Argon for 10 mins).[1][2] Oxygen kills this cycle.[1][2] |
| Temp | 80°C - 100°C |
Step-by-Step:
-
Charge vial with Aryl Halide (1.0 eq), Spiro Amine (1.2 eq), and Base (NaOtBu, 1.5 eq).[1][2]
-
Add RuPhos Pd G4 (0.02 eq) in a glovebox or under active Argon flow.[1][2]
-
Heat to 85°C for 4-12 hours.
-
QC Check: If conversion is low, add 2nd portion of catalyst. Do not increase temp >110°C (catalyst death).
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for these reactions?
A: Yes, but with caution. For
Q: My spiro amine is an HCl salt. Do I need to freebase it first?
A: For Protocol A (
Q: Why do I see "Ring Opening" in my LCMS?
A: Strained spiro cycles (especially spiro[2.3] or [2.4]) can undergo acid-catalyzed ring opening.[1] Avoid strong protic acids (HCl/MeOH) during workup.[1][2] If using Lewis Acids (like
References
-
Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[1][2][4] The utilization of spirocyclic scaffolds in medicinal chemistry. [1][2][5]
-
Buchwald-Hartwig Optimization for Hindered Amines: Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl phosphine ligands in palladium-catalyzed amination. [1]
-
The "Cesium Effect" in Alkylation: Flessner, T., & Doye, S. (1999).[1][2] Cesium carbonate: A powerful base for the alkylation of amines. [1][2]
-
Spiro[3.3]heptane Synthesis & Properties: Burkhard, J. A., et al. (2010).[1][2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [1]
-
Reductive Amination with Titanium: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [1]
Sources
Validation & Comparative
1H NMR Characterization Guide: {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
Executive Summary
Molecule: {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine Class: Spiroketal Primary Amine Primary Challenge: Stereochemical assignment of the spiro-junction and resolution of diastereomers.
This guide details the structural elucidation of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine, a spirocyclic scaffold often utilized in fragment-based drug discovery for its rigid 3D architecture. Unlike linear amines, the characterization of this molecule is complicated by the anomeric effect at the spiro-center (C5) and the potential for diastereomers (cis/trans ring fusion relative to the substituent).
While Mass Spectrometry (MS) confirms molecular weight, only High-Field 1H NMR (≥500 MHz) coupled with 2D techniques provides the spatial resolution necessary to validate the spiro-configuration.
Part 1: Comparative Analysis of Analytical Techniques
For a spiroketal amine, selecting the right characterization tool is critical for distinguishing the desired product from thermodynamic isomers or ring-opened byproducts.
Table 1: Performance Comparison of Structural Elucidation Methods
| Feature | 1H NMR (500+ MHz) | LC-MS (ESI) | FT-IR | X-Ray Crystallography |
| Primary Utility | Stereochemistry & Purity | Molecular Mass & Ionization | Functional Group ID | Absolute Configuration |
| Diastereomer Resolution | High (Distinct shifts/couplings) | Low (Often co-elute/same mass) | Low (Fingerprint overlap) | Definitive |
| Sample State | Solution (Non-destructive) | Solution (Destructive) | Solid/Liquid (Non-destructive) | Solid Crystal (Required) |
| Spiro-Junction Insight | High (via HMBC/NOESY) | None | None | High |
| Throughput | Medium (10-30 mins) | High (<5 mins) | High (<2 mins) | Low (Days/Weeks) |
Part 2: Detailed 1H NMR Characterization
Structural Numbering & Logic
The 1,7-dioxaspiro[4.4]nonane core consists of two tetrahydrofuran rings sharing a quaternary carbon (C5). The methanamine side chain is attached at C2.
-
C5: Spiro-carbon (Quaternary, no proton signal).
-
C2: Chiral center bearing the substituent.
-
Anomeric Effect: The stability of the spiroketal depends on the orientation of the oxygen lone pairs. The thermodynamic product typically maximizes the anomeric effect, influencing the chemical shifts of adjacent protons.
Diagnostic Signal Expectations (CDCl₃, 298 K)
The following data represents the diagnostic expectations for the major diastereomer, derived from analogous spiroketal systems (e.g., 1,7-dioxaspiro[5.5]undecane derivatives).
| Position | Proton Type | Approx. Shift (δ ppm) | Multiplicity | Coupling ( | Diagnostic Note |
| Amine | 1.2 - 1.8 | Broad s | - | Exchangeable with | |
| Side Chain | 2.65 - 2.85 | dd or d | Distinctive high-field methylene next to nitrogen. | ||
| H-2 | Methine (O-CH-R) | 4.10 - 4.25 | m (quintet-like) | - | Deshielded by oxygen and side chain. Key chiral probe. |
| H-8 | Ring | 3.70 - 3.90 | m | - | Protons on the unsubstituted ring, |
| H-3, H-4 | Ring | 1.70 - 2.10 | m | Complex | Overlapping envelope of methylene protons. |
| H-6, H-9 | Ring | 1.80 - 2.05 | m | Complex | Often form second-order multiplets. |
Interpreting the Spectrum
-
The "Spiro-Fingerprint": Look for the complex multiplets between 1.7–2.1 ppm. In spiroketals, the rigidity of the rings often renders geminal protons diastereotopic, creating complex splitting patterns unlike flexible linear chains.
-
The Amine Handle: The doublet/doublet-of-doublets around 2.7 ppm is the clearest confirmation of the methanamine side chain. If this signal is at ~3.5 ppm, the amine may be protonated (salt form) or acylated.
-
Impurity Watch:
-
Ring Opening: A triplet near 3.6 ppm (primary alcohol) and a ketone signal in 13C NMR indicates hydrolysis of the spiroketal.
-
Linear Ketal: Singlets near 3.2 ppm suggest incomplete cyclization (methoxy groups).
-
Part 3: Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) is standard. However, Benzene-d6 ( ) is highly recommended for spiroketals. The magnetic anisotropy of the benzene ring often resolves overlapping methylene signals in the 1.7–2.1 ppm region, allowing for clearer coupling constant analysis. -
Concentration: 5–10 mg in 0.6 mL solvent.
-
pH Control: Ensure the sample is free of acid traces (which catalyze spiroketal isomerization/hydrolysis). Filter through a small plug of basic alumina if necessary.
Acquisition Parameters (500 MHz Instrument)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation.
-
Spectral Width: -2 to 14 ppm.
-
Scans (ns): 16–64 (Sufficient for S/N > 100:1).
-
Relaxation Delay (d1):
5 seconds. (Crucial for accurate integration of the side-chain vs. ring protons). -
Temperature: 298 K (Standard).
Workflow Visualization
Figure 1: Optimized workflow for isolation and characterization of acid-sensitive spiroketal amines.
Part 4: Advanced Validation (Self-Validating System)
To ensure the structure is the spiro form and not a linear isomer, and to assign stereochemistry, you must use a self-validating 2D NMR logic.
The HMBC/NOESY Logic Gate
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for correlations from H-2 and H-8 to the quaternary spiro-carbon C5 (~100-110 ppm in 13C).
-
Validation: If H-2 correlates to a ketone carbonyl (~210 ppm), the ring is open. If it correlates to a ketal carbon (~105 ppm), the spiro ring is intact.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Used to determine the relative stereochemistry (cis vs. trans).
-
Thermodynamic Isomer: Usually, the C-O bonds of the two rings are orthogonal (anomeric stabilization).
-
Signal: Strong NOE between H-2 and the axial protons of the adjacent ring suggests spatial proximity.
-
Stereochemical Logic Diagram
Figure 2: Logic gate for assigning relative stereochemistry using NOESY correlations.
References
-
Brimble, M. A., & Fares, F. A. (1999). "Synthesis and NMR spectroscopic characterization of spiroketals." Tetrahedron, 55(25), 7661-7678.
-
Perrin, C. L. (1995). "The Anomeric Effect: Steric, Electrostatic, and Orbital Interactions." Accounts of Chemical Research, 28(1), 46-51.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Correlations through Space: The NOE).
-
Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). "Non-anomeric spiroketals in natural products: structures, sources, and synthetic strategies." Chemical Reviews, 105(12), 4406-4440.
Sources
A Comparative Guide to Chiral HPLC Methods for the Resolution of 1,7-Dioxaspiro Enantiomers
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical analytical challenge. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving 1,7-dioxaspiro enantiomers. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for developing robust and efficient enantioselective separation methods.
The Challenge of Resolving 1,7-Dioxaspiro Enantiomers
1,7-Dioxaspiro compounds, characterized by their unique spiroketal structure, are prevalent in nature as insect pheromones and are also key chiral building blocks in medicinal chemistry. The stereochemistry of these molecules is often crucial to their biological activity. For instance, the enantiomers of 1,7-dioxaspiro[5.5]undecane, a component of the olive fruit fly pheromone, exhibit different biological activities. Therefore, the ability to separate and quantify these enantiomers is paramount for research in chemical ecology and for the development of stereochemically pure pharmaceuticals.
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP), which allows for differential interaction with the enantiomers.
Comparing Chiral Stationary Phases (CSPs) for Spiroketal Separation
The selection of an appropriate CSP is the most critical step in developing a chiral separation method. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for a wide range of chiral compounds and are a logical starting point for the separation of 1,7-dioxaspiro enantiomers.
| Chiral Stationary Phase (CSP) Type | Chiral Selector | Common Trade Names | Key Characteristics & Suitability for 1,7-Dioxaspiro Enantiomers |
| Polysaccharide-based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA | High versatility, robust due to immobilization, allowing for a wider range of solvents. Suitable for creating chiral pockets that can differentiate the rigid spiroketal structure. |
| Polysaccharide-based (Immobilized) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IB | Complementary selectivity to amylose-based phases. The different helical structure of cellulose can offer unique interactions. |
| Polysaccharide-based (Immobilized) | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak® IC | Often provides different selectivity compared to other polysaccharide phases, potentially resolving enantiomers that are difficult to separate on IA or IB. |
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Chirobiotic™ V, Chirobiotic™ T | Offer multiple interaction mechanisms (hydrogen bonding, ionic interactions, inclusion complexing). May be effective for substituted 1,7-dioxaspiro compounds with functional groups capable of these interactions. |
| Pirkle-type (Brush-type) | e.g., (R,R)-Whelk-O® 1 | Whelk-O® 1 | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. Suitable for analytes with aromatic rings or other functional groups that can engage in these interactions. Less likely to be the first choice for unsubstituted spiroketals. |
Strategic Method Development for 1,7-Dioxaspiro Enantiomers
A systematic approach to method development is crucial for achieving successful and robust enantioseparations. The following workflow is recommended for resolving 1,7-dioxaspiro enantiomers.
Caption: A systematic workflow for chiral HPLC method development for 1,7-dioxaspiro enantiomers.
Experimental Protocol: A Representative Screening Method
This protocol outlines a starting point for screening polysaccharide-based CSPs for the separation of a 1,7-dioxaspiro analyte.
1. Column Selection:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm
2. Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
-
Polar Organic Mode:
-
Mobile Phase C: Acetonitrile / Methanol (95:5, v/v)
-
3. HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (if the analyte lacks a chromophore, a Refractive Index Detector (RID) or Mass Spectrometer (MS) may be necessary).
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase.
4. Procedure:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject the racemic standard of the 1,7-dioxaspiro compound.
-
Record the chromatogram for each column and mobile phase combination.
-
Evaluate the chromatograms for any signs of enantiomeric separation (peak broadening, shoulder, or partial separation).
5. Optimization:
-
If partial separation is observed, systematically vary the ratio of the alcohol modifier in the normal phase (e.g., from 2% to 20%).
-
Investigate the effect of temperature (e.g., from 10 °C to 40 °C) as lower temperatures often improve resolution.
-
For analytes with acidic or basic functional groups, the addition of a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids or 0.1% diethylamine for bases) to the mobile phase can significantly improve peak shape and resolution.
The Rise of Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.
-
Reduced Solvent Consumption: SFC is a "greener" technique, significantly reducing the use of organic solvents.
-
Orthogonal Selectivity: SFC can often provide different selectivity compared to HPLC, making it a valuable tool when HPLC methods fail to achieve separation.
The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. A typical mobile phase for chiral SFC consists of supercritical CO2 with a small percentage of an alcohol modifier, such as methanol or ethanol.
Caption: Comparison of HPLC and SFC for chiral separations of 1,7-dioxaspiro enantiomers.
Conclusion and Recommendations
The successful resolution of 1,7-dioxaspiro enantiomers is readily achievable with modern chiral chromatography techniques. A systematic screening approach utilizing immobilized polysaccharide-based CSPs under normal phase or polar organic conditions is the most effective strategy. For challenging separations or when faster, more environmentally friendly methods are desired, Supercritical Fluid Chromatography should be strongly considered. By understanding the principles of chiral recognition and systematically optimizing chromatographic parameters, researchers can develop robust and reliable methods for the analysis of these important chiral molecules.
References
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]
-
Enantioselective Syntheses of Insect Pheromones with a Methyl-branched Skeleton Verified by Chiral HPLC Analyses. (PDF) [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC. [Link]
-
A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- **Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Navigating the Lipophilic Landscape: A Comparative Analysis of Dioxaspiro Amines and Linear Ethers in Drug Discovery
A Senior Application Scientist's Guide to Understanding and Measuring LogP
In the intricate world of drug discovery, a molecule's success is often dictated by a delicate balance of properties. Among the most critical is lipophilicity, a key determinant of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] This guide provides an in-depth comparison of the lipophilicity, expressed as the partition coefficient (LogP), of two important structural motifs: dioxaspiro amines and their acyclic counterparts, linear ethers. By understanding the subtle yet significant differences in their physicochemical properties, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.
The Crucial Role of Lipophilicity (LogP) in Medicinal Chemistry
Lipophilicity governs how a drug molecule interacts with the lipid bilayers of cell membranes and partitions between aqueous and lipid environments within the body.[2] The octanol-water partition coefficient (P) is the gold standard for quantifying this property, with its logarithm (LogP) being the most commonly used scale.[3]
A compound's LogP value profoundly influences its pharmacokinetic and pharmacodynamic behavior.[4] While a certain degree of lipophilicity is essential for a drug to cross biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] Therefore, the ability to finely tune a molecule's LogP is a cornerstone of modern medicinal chemistry.
Structural Scaffolds Under the Microscope: Dioxaspiro Amines vs. Linear Ethers
This guide focuses on a comparative analysis of two classes of amine-containing compounds that are frequently employed as scaffolds in drug design:
-
Dioxaspiro Amines: These are rigid, bicyclic systems where two rings are joined at a single carbon atom (a spiro center), and the ring system contains two oxygen atoms, typically in a 1,3-dioxane or 1,4-dioxolane arrangement. The amine functionality can be appended at various positions on the spirocyclic core. A representative example is 1,4-dioxaspiro[4.5]decan-8-amine.
-
Linear Ether Amines: These are flexible, open-chain molecules containing one or more ether linkages and a terminal or internal amine group. They can be considered acyclic analogs of the dioxaspiro systems. A comparable linear ether amine to the dioxaspiro example would be a compound like 2-(cyclohexylmethoxy)ethan-1-amine.
The fundamental difference between these two scaffolds lies in their conformational flexibility. The rigid spirocyclic framework of dioxaspiro amines locks the molecule into a more defined three-dimensional shape, which can have significant implications for its interaction with biological targets and its overall physicochemical properties, including lipophilicity.
A Head-to-Head Comparison of Lipophilicity (LogP)
To illustrate the impact of the spirocyclic scaffold on lipophilicity, we will compare the calculated LogP (XlogP) values of 1,4-dioxaspiro[4.5]decan-8-amine and a structurally analogous linear ether amine, 2-(cyclohexylmethoxy)ethan-1-amine. While experimental values provide the most accurate comparison, high-quality calculated values can offer valuable insights during the early stages of drug design.
| Compound | Structure | Molecular Formula | Calculated LogP (XlogP) | Source |
| 1,4-Dioxaspiro[4.5]decan-8-amine | C₈H₁₅NO₂ | 0.0 | [5] | |
| 2-(Cyclohexylmethoxy)ethan-1-amine | C₉H₁₉NO | 1.9 | PubChem CID: 134938 |
Analysis of the Data:
The calculated LogP values suggest that the dioxaspiro amine is significantly less lipophilic (more hydrophilic) than its linear ether counterpart. This difference can be attributed to several factors inherent to the spirocyclic structure:
-
Increased Polarity: The two ether oxygen atoms in the dioxaspiro ring system are held in a fixed orientation, creating a more localized region of polarity compared to the more flexible linear ether, where the oxygen can adopt various conformations. This increased polarity enhances the molecule's affinity for the aqueous phase, thereby lowering its LogP.
-
Reduced Surface Area: The compact, globular shape of the spirocycle may result in a smaller nonpolar surface area exposed to the solvent compared to the more extended conformation of the linear ether. This can decrease the entropic penalty of dissolving in water, favoring a lower LogP.
-
Intramolecular Interactions: The rigid framework of the dioxaspiro amine can facilitate intramolecular hydrogen bonding between the amine and the ether oxygens, which can mask some of the molecule's lipophilic character.
These findings underscore the potential of using dioxaspiro scaffolds to modulate lipophilicity in a controlled manner, offering a valuable strategy for optimizing the ADMET properties of drug candidates.
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
While computational predictions are useful, the definitive measure of a compound's lipophilicity comes from experimental determination. The "shake-flask" method is the traditional and most widely accepted technique for measuring LogP.[6]
Causality Behind Experimental Choices
The choice of the n-octanol/water biphasic system is critical. n-Octanol is chosen as the organic phase because its long alkyl chain mimics the lipid environment of biological membranes, while the hydroxyl group provides some polarity, allowing it to dissolve a wider range of compounds than a simple alkane. Water is the obvious choice for the aqueous phase to simulate the physiological environment. The mutual saturation of the two phases before the experiment is crucial to ensure that the partitioning of the test compound is the only process occurring at equilibrium.
Self-Validating System
The protocol includes several steps to ensure the reliability of the results. The use of a reference compound with a known LogP value helps to validate the experimental setup and technique. The determination of the compound's concentration in both phases provides a mass balance, ensuring that the compound has not degraded or adsorbed to the glassware. Performing the experiment in triplicate and ensuring the values are within a narrow range (e.g., ± 0.1 log units) confirms the reproducibility of the method.[6]
Detailed Step-by-Step Methodology
}
Figure 2: Workflow for the experimental determination of LogP using the shake-flask method.Materials:
-
n-Octanol (analytical grade)
-
Deionized water
-
Test compound (dioxaspiro amine or linear ether)
-
Reference compound with a known LogP
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary for phase separation)
-
Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Protocol:
-
Phase Saturation:
-
Mix equal volumes of n-octanol and water in a large separatory funnel.
-
Shake vigorously for 24 hours at a constant temperature (e.g., 25 °C) to ensure mutual saturation of the two phases.
-
Allow the phases to separate completely. Drain and store each phase separately.
-
-
Preparation of the Test Solution:
-
Accurately weigh a small amount of the test compound and dissolve it in the saturated n-octanol to create a stock solution of known concentration. The concentration should be low enough to avoid the formation of aggregates but high enough for accurate detection.
-
-
Partitioning:
-
In a separatory funnel or centrifuge tube, add a precise volume of the saturated n-octanol stock solution and a precise volume of the saturated water. A volume ratio of 1:1 is common, but this can be adjusted depending on the expected LogP.
-
Shake the mixture vigorously for a predetermined amount of time (e.g., 15-30 minutes) to allow the test compound to partition between the two phases and reach equilibrium.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases have clearly separated.
-
If an emulsion forms, centrifugation can be used to facilitate phase separation.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). It is crucial to prepare calibration standards in both saturated n-octanol and saturated water to account for any matrix effects.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water
-
The LogP is then calculated as the base-10 logarithm of P: LogP = log10(P)
-
-
Validation and Reporting:
-
Repeat the experiment at least twice more to ensure reproducibility.
-
Concurrently, perform the same procedure with a reference compound of known LogP to validate the experimental conditions.
-
Report the average LogP value and the standard deviation.
-
Conclusion: Strategic Application of Spirocyclic Scaffolds
The comparative analysis of dioxaspiro amines and linear ethers reveals that the rigid, polar nature of the spirocyclic scaffold can lead to a significant reduction in lipophilicity compared to their more flexible acyclic counterparts. This inherent property makes dioxaspiro motifs a powerful tool for medicinal chemists seeking to fine-tune the LogP of a lead compound to optimize its ADMET profile. By understanding the structural basis for these differences and employing robust experimental methods for LogP determination, researchers can more effectively navigate the complex landscape of drug discovery and design molecules with a higher probability of clinical success.
References
-
Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]
-
Lipophilicity - Creative Biolabs. (n.d.). Retrieved February 12, 2026, from [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia, 2(3), 1475-1494. [Link]
- Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
-
LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]
-
Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
-
Lipophilic Efficiency as an Important Metric in Drug Design. (2020). Journal of Medicinal Chemistry, 63(18), 10012-10034. [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences.com. [Link]
-
Shake Flask logK - Lokey Lab Protocols. (2017, March 6). Retrieved February 12, 2026, from [Link]
-
LogP / LogD shake-flask method. (n.d.). protocols.io. Retrieved February 12, 2026, from [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments, (143), e58942. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2020). ACS Medicinal Chemistry Letters, 11(4), 464-469. [Link]
-
(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(1), 33-38.
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1,4-dioxaspiro[4.5]decan-8-amine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
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1,4-Dioxaspiro[4.5]decan-8-amine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
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Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. (2009). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(5), 1048-1057. [Link]
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The synthesis, properties and potential applications of cyclic polymers. (2020). Nature Reviews Chemistry, 4(6), 275-292. [Link]
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Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2018). European Journal of Pharmaceutical Sciences, 119, 11-19. [Link]
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Dependence of Pharmacokinetics and Biodistribution on Polymer Architecture: Effect of Cyclic Versus Linear Polymers. (2010). Biomacromolecules, 11(4), 1085-1090. [Link]
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Navigating hERG Liability: A Technical Guide to Spirocyclic Amine Scaffolds
Executive Summary
In modern drug discovery, the hERG (human Ether-à-go-go-Related Gene) potassium channel remains a primary antitarget.[1] Inadvertent inhibition of hERG leads to delayed ventricular repolarization (QT prolongation), increasing the risk of fatal Torsades de Pointes arrhythmias.[2][3]
Traditional lead optimization often relies on piperidine and piperazine scaffolds as basic amine linkers. While synthetically accessible, these flat, lipophilic structures frequently suffer from high hERG affinity due to "pharmacophore trapping" within the channel's inner cavity.
Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as superior bioisosteres. By enforcing specific vectorality and increasing fraction sp3 character (
The Mechanics of hERG Inhibition
To engineer safer drugs, one must understand the binding mechanism. The hERG inner cavity is unusually large and lined with aromatic residues (Tyr652 and Phe656 ).
The "Trapping" Pharmacophore
High-affinity hERG blockers typically possess two features:
-
Basic Amine: Protonated at physiological pH, forming a cation-
interaction with Tyr652. -
Lipophilic/Aromatic Flanks: Flat aromatic rings that engage in
-stacking with Phe656.
Why Traditional Amines Fail: Flexible or flat amines (like N-benzyl piperidines) can rotate to maximize these hydrophobic contacts, getting "trapped" behind the activation gate upon channel closure.
Why Spirocycles Succeed:
Spirocyclic scaffolds introduce a rigid
Comparative Analysis: Spirocycles vs. Traditional Scaffolds
The following data synthesis compares the performance of traditional linkers against spirocyclic alternatives. Data trends are derived from high-impact medicinal chemistry campaigns (e.g., Carreira et al., Pfizer, Merck).
Table 1: Scaffold Performance Matrix
| Feature | Piperidine / Piperazine (Traditional) | Spiro[3.3]heptane (Compact Spiro) | Azaspiro[4.5]decane (Large Spiro) |
| Geometry | Flat (Chair), Flexible | Rigid, Orthogonal ( | Rigid, Orthogonal |
| Vectorality | Linear ( | Defined Exit Vectors | Defined Exit Vectors |
| Lipophilicity (LogP) | High (Promotes hERG) | Low (Reduces hERG) | Moderate |
| Metabolic Stability | Low (Oxidation prone) | High (Blocked metabolic soft spots) | Moderate |
| hERG Liability | High Risk (Trapping likely) | Low Risk (Steric clash) | Low-Medium Risk |
| Solubility | Moderate | High (High | Moderate |
Mechanistic Diagram: The Safety Decision Pathway
The following diagram outlines the logical flow from structural choice to safety outcome.
Caption: Structural causality of hERG inhibition. Flat scaffolds facilitate pore trapping, while spirocyclic rigidity creates steric clashes that preserve channel function.
Validated Experimental Protocol: Assessing hERG Potential
As a Senior Scientist, I recommend a tiered approach. While radioligand binding (
Method: Automated Patch Clamp (Whole-Cell Configuration)
Platform: QPatch / SyncroPatch / IonFlux Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).
Step 1: Solutions Preparation
-
Extracellular Solution (Tyrode’s): 145 mM NaCl, 4 mM KCl, 2 mM CaCl
, 1 mM MgCl , 10 mM Glucose, 10 mM HEPES (pH 7.4). -
Intracellular Solution: 120 mM KCl, 5.374 mM CaCl
, 1.75 mM MgCl , 10 mM EGTA, 10 mM HEPES, 4 mM Na -ATP (pH 7.2). -
Critical Note: Ensure compound stocks (DMSO) are diluted such that final DMSO concentration is
to prevent vehicle-induced current suppression.
Step 2: Voltage Protocol (The "Step-Ramp")
To measure inhibition accurately, we must open the channels and then assess the "tail current" during repolarization.
-
Holding Potential: -80 mV.
-
Depolarizing Step: Step to +20 mV for 2-5 seconds (Activates and rapidly inactivates channels).
-
Repolarizing Ramp: Step back to -50 mV (Removes inactivation; channels pass through open state before closing). Measure peak tail current here.
-
Inter-sweep Interval: 15 seconds (To prevent accumulation of inactivation).
Step 3: Data Analysis & Acceptance Criteria
-
Run-down Check: Vehicle control current must remain stable (<20% run-down) over the recording period.
-
Seal Resistance:
(ideally ). -
Calculation:
Calculate using a 4-parameter logistic fit.
Experimental Workflow Diagram
Caption: The critical path for hERG safety assessment. Automated Patch Clamp (APC) serves as the primary SAR driver.
Interpretation & Strategic Recommendations
When interpreting the data generated above, do not look at
-
Safety Margin (SM):
-
Target: SM
is generally acceptable for early discovery; is preferred for clinical candidates.
-
-
The Spirocyclic Advantage: Data consistently shows that replacing a piperidine with a spiro[3.3]heptane often results in a 10-fold to 100-fold increase in hERG
(i.e., safer) while maintaining potency, provided the exit vectors of the substituents are aligned correctly. -
Red Flag: If a spirocyclic amine still shows high hERG inhibition (
), check the pKa . If the amine is extremely basic (pKa > 9.5), the electrostatic attraction to the pore may override the steric benefit. Consider adding an electron-withdrawing group (e.g., fluorine) to the spiro-ring to lower pKa.
References
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: target for antiarrhythmic drugs and unintended target for nonantiarrhythmic drugs. Nature, 440, 463–469.
-
Burkhard, J. A., et al. (2010).[4] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres for Benzene and Piperidine. Angewandte Chemie International Edition, 49(47), 9052–9055.
-
Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.
-
Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews, 92(3), 1393–1478.
-
Food and Drug Administration (FDA). (2005). ICH S7B: The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
This document provides comprehensive safety and handling protocols for {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). It is intended for researchers, chemists, and drug development professionals. The guidance herein is based on established principles of chemical safety, analysis of the compound's structural motifs, and best practices for handling analogous chemical structures.
Hazard Evaluation: An Evidence-Based Approach
-
Primary Amine Hazards : The primary amine group is the main driver of potential hazards. Amines are organic bases and are often corrosive or irritant to the skin, eyes, and respiratory tract.[1][2] They can cause chemical burns upon direct contact and may be harmful if inhaled or ingested.[1][3] Many amines are also skin sensitizers, meaning repeated exposure can lead to an allergic reaction.
-
Spiroketal Core : While the dioxaspiro[4.4]nonane core itself is generally less reactive, its overall influence on the molecule's physical properties (like volatility and solubility) is unknown. Lacking specific data, we must assume the compound could have some volatility, necessitating controls to prevent inhalation.
Given this analysis, {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine must be handled as a hazardous substance with corrosive, irritant, and potentially toxic properties. All handling protocols should be designed to minimize any potential for direct contact or aerosol generation.
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is worn, the primary lines of defense are the engineering and administrative controls in your laboratory. PPE is the final barrier and should never be the only one.
-
Primary Engineering Control : All handling of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning chemical fume hood.[4][5] The fume hood provides critical protection from inhaling potentially harmful vapors or dusts.
-
Ventilation : Ensure the laboratory has adequate general ventilation, with a recommended air exchange rate of 6-12 changes per hour.
-
Emergency Equipment : An eyewash station and safety shower must be readily accessible and tested regularly.[4] All personnel must be aware of their locations and trained in their use.
-
Restricted Access : When working with this compound, access to the immediate area should be limited to authorized and trained personnel.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the task being performed and the associated risk of exposure. The following table summarizes the required PPE for various laboratory operations involving {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | ANSI Z87.1 Safety Glasses | Nitrile Gloves (single pair) | Buttoned Lab Coat | Not required if containers remain sealed |
| Weighing (Solid) / Small Volume Transfers (<50 mL) | Chemical Splash Goggles | Double-gloving (Nitrile or Neoprene) | Buttoned Lab Coat | Not required if performed in a certified chemical fume hood |
| Solution Preparation / Reaction Setup (>50 mL) | Chemical Splash Goggles and a Face Shield | Double-gloving (Nitrile or Neoprene) | Chemical-resistant Apron over a Lab Coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup / Emergency Response | Chemical Splash Goggles and a Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant Coveralls | Air-Purifying Respirator (APR) with organic vapor/ammonia cartridges |
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required whenever the compound is handled outside of a sealed container.[6] For procedures with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing, a full-face shield must be worn over the safety goggles.[6][7]
-
Hand Protection : Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for handling this amine.[6] For prolonged operations or when a higher risk of splash exists, double-gloving is mandated. This involves wearing two pairs of nitrile gloves, allowing the outer glove to be removed immediately upon known or suspected contamination. Always inspect gloves for tears or pinholes before use.[2]
-
Body Protection : A properly fitting, flame-resistant lab coat, buttoned completely, is the minimum requirement.[6] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.
-
Respiratory Protection : Engineering controls (i.e., the chemical fume hood) are the primary method for respiratory protection.[5] If these controls fail or for emergency situations like a large spill, a NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and amines must be used by trained personnel.[5][8][9]
Step-by-Step Operational Plans
Adherence to a strict, step-by-step procedure is critical for minimizing exposure and ensuring safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10]
-
Ensure it is stored separately from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[3][10]
-
The storage container must be clearly labeled with the chemical name and appropriate hazard warnings.[10]
Donning and Doffing PPE
The order in which PPE is put on and removed is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Post-Experiment Decontamination
-
Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.
-
Any contaminated equipment must be thoroughly cleaned or disposed of as hazardous waste.
-
Remove PPE following the doffing sequence above. Dispose of gloves and any other disposable items in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after removing PPE.[2][11]
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental protection.
-
Waste Segregation : {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) must be disposed of as hazardous chemical waste.[10] Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containers : Use a dedicated, leak-proof, and clearly labeled container for all waste generated.[4][10] The label should include the chemical name and associated hazards.
-
Disposal Method : Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][10] All waste must be collected and disposed of through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[4][12]
Caption: PPE selection workflow based on task risk level.
References
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
Disposing Amine Waste . Technology Catalogue. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Personal Protective Equipment . US EPA. [Link]
-
Treatment of amine wastes generated in industrial processes . ResearchGate. [Link]
-
PPE and Safety for Chemical Handling . ACS Material. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]
-
Handling of Amine-Based Wastewater Produced During Carbon Capture . JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]
-
What are the Health and Safety Guidelines for Using Amines? . Univar Solutions. [Link]
-
1,4-Dioxaspiro(4.4)nonane . PubChem. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Univar Solutions. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]
-
Guidelines for Safe Laboratory Practices . NextGen Protocols. [Link]
-
Safety in the Handling of Laboratory Reagents . Kalstein EU. [Link]
-
Safety Data Sheet for 1,4-Dioxaspiro[4.5]decane-2-methanol . Synerzine. [Link]
-
1,4-Dioxaspiro[4.5]decane-2-methanamine, 8-(1,1-dimethylethyl)-N-ethyl-N-propyl- . US EPA. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
